molecular formula C11H15NO2 B2485693 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid CAS No. 1555763-56-8

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2485693
CAS No.: 1555763-56-8
M. Wt: 193.246
InChI Key: XXJRKTLJUWDXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h6-8,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRKTLJUWDXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the pyrrole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and presence in a myriad of biologically active molecules. The introduction of lipophilic moieties, such as a cyclohexyl group, can profoundly influence the physicochemical properties of the parent molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a molecule of significant interest for researchers and drug development professionals.

While extensive experimental data for this specific compound is not broadly published, this document leverages established theoretical principles and predictive modeling, grounded in the well-understood chemistry of its constituent functional groups. We will explore its fundamental properties, provide detailed, field-proven experimental protocols for their determination, and offer insights into the expected spectroscopic signatures of this compound. This guide is designed to be a practical resource, blending predictive data with the rigorous experimental validation required in a research and development setting.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any molecule is a thorough understanding of its structure. This compound, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.246 g/mol , possesses a unique combination of a planar, aromatic pyrrole ring and a bulky, non-polar cyclohexyl group.[1] The carboxylic acid functionality at the 2-position of the pyrrole ring introduces a site for hydrogen bonding and ionization, which is critical to its aqueous solubility and potential biological interactions.

The interplay between the lipophilic cyclohexyl substituent and the polar carboxylic acid group is expected to bestow an amphiphilic character upon the molecule. The cyclohexyl group can significantly impact the molecule's physical and chemical properties, such as its boiling point, solubility, and reactivity.[2]

Diagram: Molecular Structure of this compound

melting_point_workflow start Start prep Sample Preparation (Dry and Grind) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Calibrated Melting Point Apparatus load->setup heat_fast Rapid Heating (if unknown MP) setup->heat_fast Optional heat_slow Slow Heating (1-2°C/min near MP) setup->heat_slow heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range (Onset to Completion) observe->record end End record->end spectroscopic_workflow compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Elucidation and Confirmation nmr->structure ir->structure ms->structure

References

A Technical Guide to 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster synthetic drugs, such as Atorvastatin (Lipitor®).[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal backbone for designing molecules that interact with biological targets. Within this class, N-unsubstituted pyrrole-2-carboxylic acids are of particular interest. The carboxylic acid moiety provides a key interaction point for active sites, while the C-5 position offers a vector for modification to tune properties like potency, selectivity, and pharmacokinetics.

This guide focuses on a specific derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid (CAS Number: 1555763-56-8 ), a molecule that combines the established pyrrole-2-carboxylic acid pharmacophore with a lipophilic cyclohexyl group. This substitution is anticipated to enhance binding affinity in hydrophobic pockets of target proteins and improve membrane permeability. We will provide an in-depth look at its chemical properties, a robust and logical synthetic strategy, a standard workflow for its characterization, and a discussion of its potential applications in drug discovery based on the established biological activities of its structural analogs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 1555763-56-8ChemicalBook[2]
Molecular Formula C₁₁H₁₅NO₂CymitQuimica[3]
Molecular Weight 193.25 g/mol CymitQuimica[3]
InChI Key XXJRKTLJUWDXIH-UHFFFAOYSA-NCymitQuimica[3]
Canonical SMILES C1CCC(CC1)C2=CC=C(N2)C(=O)OPubChem (Inferred)
Appearance White to off-white solid (Predicted)N/A
Storage Conditions 2-8°C under inert gas (e.g., Argon)ChemicalBook[2]

Note: Properties such as melting point, pKa, and solubility are not yet publicly documented and would require experimental determination.

Synthesis Pathway: A Mechanistic Approach via Paal-Knorr Condensation

The synthesis of substituted pyrroles is a well-established field, with the Paal-Knorr synthesis being a primary and highly reliable method.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, for N-unsubstituted pyrroles, ammonia or an ammonia equivalent like ammonium acetate.[5]

For the targeted synthesis of this compound, a logical retrosynthetic approach points to a 1,4-dicarbonyl precursor bearing the necessary cyclohexyl and carboxylate functionalities. The proposed forward synthesis is detailed below.

Proposed Synthetic Protocol

Objective: To synthesize this compound from a suitable 1,4-dicarbonyl precursor.

Step 1: Precursor Synthesis (e.g., via Friedel-Crafts acylation followed by oxidation or other standard methods not detailed here) to obtain Ethyl 2,5-dioxo-6-cyclohexylhexanoate.

Step 2: Paal-Knorr Pyrrole Formation

  • To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl precursor, ethyl 2,5-dioxo-6-cyclohexylhexanoate (1.0 eq).

  • Add a suitable solvent such as glacial acetic acid or ethanol.

  • Add ammonium acetate (CH₃COONH₄) (3.0-5.0 eq) as the ammonia source.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: The acidic conditions catalyze the reaction by protonating a carbonyl group, activating it for nucleophilic attack.[6] The amine attacks both carbonyls sequentially to form a five-membered dihydroxy intermediate.[5] Subsequent acid-catalyzed dehydration yields the aromatic pyrrole ring.[4]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the crude ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of sodium hydroxide (NaOH) (2.0-3.0 eq) and heat the mixture at 65-70 °C for 3-5 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and wash with a nonpolar solvent like ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid (HCl). This protonates the carboxylate, causing the final product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or methanol/water) to yield pure this compound.

Logical Workflow for Paal-Knorr Synthesis

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Paal-Knorr Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Purification P 1,4-Dicarbonyl Precursor (Ethyl 2,5-dioxo-6-cyclohexylhexanoate) R Reaction Setup: Precursor (1 eq) Ammonium Acetate (3-5 eq) Acetic Acid (Solvent) P->R Start H Heat to Reflux (80-120 °C, 2-4h) R->H W Workup: Cool & Precipitate in H₂O H->W F1 Filter & Dry W->F1 I Intermediate: Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate F1->I S Hydrolysis: Intermediate in THF/H₂O NaOH (2-3 eq), 70 °C I->S A Acidification: Cool & Add 1M HCl to pH 1-2 S->A F2 Filter & Dry A->F2 C Crude Product: This compound F2->C Pur Recrystallization (e.g., Ethanol/Water) C->Pur Fin Final Pure Product Pur->Fin

Caption: Proposed workflow for the synthesis of this compound.

Standard Characterization Workflow

Post-synthesis, rigorous characterization is required to confirm the identity, purity, and structure of the final compound. This is a self-validating system where orthogonal analytical techniques provide complementary data to build a complete profile of the molecule.

Experimental Characterization Protocol
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Assess purity and establish a retention time.

    • Method: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected onto a C18 reverse-phase column. A gradient elution method is typically used, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS):

    • Objective: Confirm molecular weight.

    • Method: Typically coupled with HPLC (LC-MS), the eluent is directed into an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) is analyzed. For this compound (C₁₁H₁₅NO₂), the expected exact mass is 193.1103. One would look for the [M+H]⁺ ion at ~194.1176 and/or the [M-H]⁻ ion at ~192.1030.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the chemical structure.[9]

    • Method: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Will confirm the number of distinct protons and their connectivity. Expected signals would include those for the cyclohexyl group, the two protons on the pyrrole ring, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Will confirm the number of distinct carbon atoms, including the carbonyl carbon of the carboxylic acid.

    • 2D NMR (e.g., COSY, HSQC): Used if necessary to resolve complex signal overlap and confirm specific proton-proton and proton-carbon correlations.

Diagram of the Characterization Workflow

G cluster_0 Primary Analysis cluster_1 Structural Elucidation Start Purified Solid (Post-Synthesis) HPLC HPLC (Purity Check) Start->HPLC LCMS LC-MS (Molecular Weight Confirmation) Start->LCMS H_NMR ¹H NMR Start->H_NMR Structural Analysis Final Confirmed Structure & Purity Data HPLC->Final Purity >95% LCMS->Final Correct m/z C_NMR ¹³C NMR TwoD_NMR 2D NMR (if needed) TwoD_NMR->Final Full Assignment

Caption: Standard workflow for the analytical characterization of a novel organic compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, the therapeutic potential can be inferred from structurally related pyrrole-2-carboxylate and carboxamide derivatives. The pyrrole-2-carboxylic acid scaffold is a known pharmacophore with diverse biological activities.

  • Antitubercular Agents: Pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis in Mycobacterium tuberculosis.[10] The cyclohexyl group could potentially enhance binding in the hydrophobic domains of such targets.

  • Antimicrobial and Antibiofilm Agents: The parent pyrrole ring is found in natural antibiotics like pyrrolnitrin.[1] More complex derivatives have shown broad antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] Some pyrrole dicarboxylic acids act as quorum sensing inhibitors, which can disrupt biofilm formation and enhance the efficacy of traditional antibiotics.

  • Anticancer Activity: Pyrrole derivatives have been synthesized and evaluated as anticancer agents, with some showing the ability to bind DNA and induce cell cycle arrest and apoptosis in tumor cell lines.[12]

  • Enzyme Inhibition: The aminocoumarin antibiotics, which contain a pyrrole-2-carboxylic acid moiety, are potent inhibitors of DNA gyrase, an essential bacterial enzyme.[13] This highlights the potential of this scaffold to be developed into inhibitors for other enzymes, such as kinases or proteases, where the cyclohexyl group could occupy a hydrophobic pocket.

The introduction of the C5-cyclohexyl group is a classic medicinal chemistry strategy to increase lipophilicity, which can enhance cell permeability and interaction with hydrophobic binding sites, potentially leading to improved potency and a modified pharmacological profile compared to smaller analogs.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological investigation. Its structure combines the biologically relevant pyrrole-2-carboxylic acid scaffold with a lipophilic cyclohexyl moiety, suggesting potential for enhanced activity in various therapeutic areas, including infectious diseases and oncology. The synthetic route via Paal-Knorr condensation is robust and well-precedented, allowing for accessible production for research purposes. This guide provides the foundational chemical knowledge and experimental frameworks necessary for scientists to synthesize, characterize, and explore the full potential of this intriguing compound.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a novel chemical entity with a structure suggestive of potential biological activity, owing to its pyrrole-2-carboxylic acid core. This scaffold is present in numerous compounds with demonstrated therapeutic properties, including anticancer, antimicrobial, and antiviral effects[1][2]. This guide presents a comprehensive, step-by-step framework for the systematic investigation of the mechanism of action of this compound, from initial screening to preclinical evaluation. The methodologies outlined herein are designed to provide a robust and self-validating pathway for researchers to uncover its therapeutic potential and molecular targets.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities[1][2]. Its unique electronic and structural properties allow it to interact with a wide range of biological targets. Derivatives of pyrrole-2-carboxylic acid, in particular, have shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their antitumor properties, acting through mechanisms such as cell cycle arrest and induction of apoptosis[3][4]. Furthermore, related structures have demonstrated quorum sensing inhibitory activity in bacteria, suggesting potential applications in combating antimicrobial resistance[5].

Given this precedent, this compound (Figure 1) represents an intriguing candidate for drug discovery. The presence of a bulky cyclohexyl group at the 5-position of the pyrrole ring may confer unique properties, such as altered lipophilicity and target selectivity, compared to other known pyrrole derivatives. This guide provides a detailed roadmap for elucidating the mechanism of action of this promising, yet uncharacterized, compound.

Figure 1: Chemical Structure of this compound

Signaling_Pathway_Example Compound This compound Target Identified Target (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway_Activation Signaling Pathway Activation Substrate->Pathway_Activation Cellular_Response Cellular Response (e.g., Apoptosis) Pathway_Activation->Cellular_Response

References

A Technical Guide to the Identification and Validation of Therapeutic Targets for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole chemical scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, under-investigated derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid . Due to the limited direct biological data on this compound, this document serves as a predictive and methodological framework. It leverages structure-activity relationship (SAR) insights from its core motifs—the pyrrole-2-carboxylic acid head and the cyclohexyl tail—to hypothesize potential therapeutic target classes. More importantly, it provides a comprehensive, step-by-step technical guide with detailed protocols for the experimental validation of these predicted targets, empowering researchers to systematically uncover the compound's therapeutic potential.

Introduction: Compound Profile and Rationale

Chemical Structure: this compound (CAS No. 1555763-56-8) is an organic compound featuring a central pyrrole ring, a carboxylic acid group at the 2-position, and a cyclohexyl group at the 5-position.[2]

  • The Pyrrole-2-carboxylic acid moiety: This polar, amphoteric head is a known pharmacophore. The parent compound, pyrrole-2-carboxylic acid, exhibits a range of biological activities, including antiparasitic action through the inhibition of proline racemase and antifungal properties.[3][4] Derivatives of this core have been investigated as anti-proliferative agents and inhibitors of the SARS coronavirus.[3][5]

  • The 5-Cyclohexyl moiety: This non-polar, bulky group significantly increases the compound's lipophilicity. Such groups are critical for mediating interactions within hydrophobic pockets of target proteins. Notably, other cyclohexyl-containing compounds have been identified as potent inhibitors of enzymes like N-myristoyltransferase-1 (NMT-1), where the cyclohexyl ring is crucial for binding.[6]

The combination of these two motifs suggests that this compound is a promising candidate for engaging with biological targets that possess both polar and hydrophobic binding domains.

Predictive Target Analysis and Hypothesized Target Classes

Based on the SAR of its constituent parts, we can hypothesize several promising classes of therapeutic targets for investigation.

  • Enzymes: The compound's structure is well-suited for binding to enzymatic active sites.

    • Transferases: Human N-myristoyltransferase (NMT) is an attractive target, given its known inhibitors feature a cyclohexyl group for binding.[6] NMT is a key enzyme in cancer and infectious diseases.

    • Kinases: As a vast and critical class of drug targets, kinases are a logical target class to screen against. The compound could potentially act as an ATP-competitive or allosteric inhibitor.

    • Metabolic Enzymes: The structural similarity to proline and the known activity of the parent acid against proline racemase suggest that enzymes involved in amino acid metabolism could be potential targets.[3][4]

  • Anti-proliferative and Cell Cycle Pathways: Various pyrrole and pyrazole carboxylic acid derivatives have demonstrated potent anti-proliferative activity against a range of tumor cell lines, often by inducing cell cycle arrest.[5] Therefore, proteins that regulate cell cycle progression (e.g., cyclins, CDKs) are plausible targets.

  • Bacterial Quorum Sensing (QS) Pathways: Specific pyrrole dicarboxylic acids have been shown to inhibit QS in pathogens like Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation.[7] This makes QS-related proteins a potential target class for developing novel anti-infective agents.

A Methodological Workflow for Target Identification and Validation

The following section provides a robust, multi-step workflow designed to move from a hypothesized target to a fully validated one. This process integrates biophysical, biochemical, and cellular methods to build a comprehensive evidence package.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Validation CETSA Cellular Thermal Shift Assay (CETSA) Is the target stabilized in intact cells? ITDRF Isothermal Dose-Response CETSA What is the cellular potency (EC50)? CETSA->ITDRF Confirms Engagement SPR Surface Plasmon Resonance (SPR) What are the binding kinetics (ka, kd) and affinity (KD)? ITDRF->SPR Quantify Binding EnzymeAssay Biochemical/Enzymatic Assay Does binding inhibit target function (IC50)? (e.g., ADP-Glo for Kinases) SPR->EnzymeAssay Assess Function CellAssay Cell-Based Functional Assay Is a cellular signaling pathway modulated? EnzymeAssay->CellAssay Links biochemical to cellular function Conclusion Validated Therapeutic Target CellAssay->Conclusion Confirm Mechanism Start Hypothesized Target Start->CETSA Initial Screen

Caption: A workflow for validating a hypothesized therapeutic target.

Step 1: Confirming Target Engagement in a Cellular Environment

The first and most critical step is to confirm that the compound directly interacts with its intended target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[8][9]

Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[10] When a protein binds to a ligand (our compound), its tertiary structure becomes more stable. This increased stability means it requires more thermal energy to denature and aggregate. By heating cells to various temperatures, we can observe that ligand-bound proteins remain soluble at higher temperatures compared to their unbound counterparts.[11]

  • Cell Culture and Treatment:

    • Culture the chosen human cell line (e.g., HEK293 for overexpression, or a cancer cell line like MCF-7 if relevant) to ~80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours under standard culture conditions.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). An unheated sample serves as a control.[8]

  • Cell Lysis and Fractionation:

    • Cool the samples to room temperature.

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release intracellular contents.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins and cell debris.[10]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the total protein concentration in each sample (e.g., using a BCA assay).

    • Analyze equal amounts of total protein from each sample via SDS-PAGE and Western Blotting using a specific antibody against the hypothesized target protein.[12]

  • Data Interpretation:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Step 2: Quantifying Binding Affinity and Kinetics

Once engagement is confirmed, the next step is to quantify the interaction. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that provides real-time, label-free data on binding kinetics.[13][14]

Causality: SPR detects changes in the refractive index at the surface of a sensor chip.[15] One molecule (the "ligand," e.g., the purified target protein) is immobilized on the chip. A solution containing the other molecule (the "analyte," our compound) is flowed over the surface. When the analyte binds to the ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and plotted on a sensorgram.[16] From this, we can calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the purified recombinant target protein onto the chip surface to a target density. A reference channel should be prepared in parallel (activated and deactivated) to subtract non-specific binding.

  • Analyte Injection and Data Collection:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the ligand and reference surfaces at a constant flow rate, starting with the lowest concentration.

    • Monitor the binding response in real-time to generate a sensorgram, which includes an association phase (during injection) and a dissociation phase (when buffer flows over the chip).

  • Data Analysis:

    • After subtracting the reference channel signal, fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model).

    • This fitting process will yield the kinetic constants kₐ (association rate) and kₑ (dissociation rate).

    • Calculate the equilibrium dissociation constant (Kₑ) as the ratio kₑ/kₐ. A lower Kₑ value signifies higher binding affinity.

Step 3: Validating Functional Consequence of Binding

Confirming that the compound binds to the target is essential, but demonstrating that this binding event leads to a functional modulation (typically inhibition) is the ultimate goal. This requires a specific biochemical assay. For a hypothesized kinase target, the ADP-Glo™ Kinase Assay is a versatile and robust choice.[17][18]

Causality: Most kinases function by transferring a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction.[19] The assay works in two steps: first, any remaining ATP is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[17][20] An effective inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Potential Target) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Compound 5-Cyclohexyl-1H- pyrrole-2-carboxylic acid Compound->Kinase2 Inhibits

Caption: Inhibition of a kinase cascade by a therapeutic compound.

  • Kinase Reaction Setup:

    • In a multi-well plate (e.g., 384-well), add the following components: the kinase buffer, the specific substrate for the target kinase, and a range of concentrations of this compound.

    • Initiate the reaction by adding the purified kinase enzyme and ATP.[21]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • First Step: ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[19]

  • Second Step: ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP, along with luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[20]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescent signal against the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase's activity.

Data Synthesis and Candidate Prioritization

The strength of a target validation package lies in the convergence of evidence from orthogonal methods. The data from the described assays should be compiled to build a cohesive narrative.

AssayKey ParameterExample Result for a "Hit"Interpretation
CETSA ΔTₘₐ₉₉ (Shift in Melting Temp.)+4.2 °C at 10 µMThe compound directly binds and stabilizes the target protein in intact cells.
SPR Kₑ (Dissociation Constant)85 nMThe compound exhibits high-affinity binding to the purified target protein.
ADP-Glo™ IC₅₀ (Half-maximal Inhibitory Conc.)150 nMThe binding event translates into potent functional inhibition of the target's enzymatic activity.

A strong candidate will demonstrate:

  • A significant thermal shift in CETSA.

  • A low nanomolar to high micromolar Kₑ in SPR.

  • An IC₅₀ value in the biochemical assay that is reasonably close to its binding affinity (Kₑ).

Conclusion and Future Directions

This guide outlines a predictive and methodological framework for elucidating the therapeutic targets of this compound. By leveraging SAR principles to form initial hypotheses and employing a rigorous validation workflow combining CETSA, SPR, and functional assays, researchers can systematically uncover the compound's mechanism of action. Successful validation of a target using these methods provides a strong foundation for subsequent lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent.

References

Spectroscopic Characterization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis of structurally related molecules. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrrole ring substituted with a cyclohexyl group at the 5-position and a carboxylic acid group at the 2-position. The unique arrangement of these functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation through spectroscopic methods a critical step in its synthesis and application. This guide explains the causality behind the expected spectral features, providing a framework for the analysis of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure. The spectra are predicted based on the known chemical shifts of pyrrole, pyrrole-2-carboxylic acid, and the influence of the cyclohexyl substituent.[1][2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the pyrrole ring protons, the cyclohexyl protons, the N-H proton of the pyrrole, and the acidic proton of the carboxylic acid.

  • Pyrrole Ring Protons: The protons at positions 3 and 4 of the pyrrole ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C2 will deshield the adjacent H3 proton, causing it to resonate at a higher chemical shift compared to the H4 proton.

  • Cyclohexyl Protons: The ten protons of the cyclohexyl group will likely appear as a complex multiplet in the aliphatic region of the spectrum. The proton attached to the carbon directly bonded to the pyrrole ring (methine proton) may be distinguishable at a slightly downfield position compared to the other cyclohexyl protons.

  • N-H and O-H Protons: The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid are expected to be broad singlets. Their chemical shifts can be highly variable and are dependent on solvent and concentration. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.[4]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 (pyrrole)6.8 - 7.0d~3.5
H4 (pyrrole)6.1 - 6.3d~3.5
CH (cyclohexyl)2.5 - 2.8m-
CH₂ (cyclohexyl)1.2 - 2.0m-
N-H (pyrrole)11.0 - 12.0br s-
O-H (carboxylic acid)12.0 - 13.0br s-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Pyrrole Ring Carbons: The five carbons of the pyrrole ring will have distinct chemical shifts. The carbon bearing the carboxylic acid group (C2) will be significantly downfield due to the deshielding effect of the carbonyl group. The carbon attached to the cyclohexyl group (C5) will also be downfield.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid will appear at a very downfield chemical shift, typically in the range of 160-170 ppm.[4]

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (pyrrole)~130
C3 (pyrrole)~110
C4 (pyrrole)~108
C5 (pyrrole)~140
C=O (carboxylic acid)~165
CH (cyclohexyl)~40
CH₂ (cyclohexyl)25 - 35

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (≥400 MHz). acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum. acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the solvent residual peak. proc2->proc3 proc4 Integrate the signals (¹H NMR). proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C=O groups of the carboxylic acid, and the N-H group of the pyrrole ring.[5][6]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

  • N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[7][8]

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the cyclohexyl group, while the C-H stretching of the pyrrole ring may appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is expected for the carbonyl (C=O) stretching of the carboxylic acid.[5]

  • C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region can be attributed to the C=C and C-N stretching vibrations of the pyrrole ring.

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (carboxylic acid)2500 - 3300Broad, Strong
N-H (pyrrole)3300 - 3400Moderate, Sharp
C-H (aliphatic)2850 - 2960Strong
C=O (carboxylic acid)1680 - 1710Strong, Sharp
C=C (pyrrole)1500 - 1600Moderate
C-N (pyrrole)1400 - 1500Moderate

Experimental Protocol: IR Spectroscopy

A detailed, step-by-step methodology for acquiring an IR spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample directly on the ATR crystal. prep2 Apply pressure to ensure good contact. prep1->prep2 acq1 Record a background spectrum of the empty ATR crystal. acq2 Record the sample spectrum. acq1->acq2 proc1 Perform background subtraction. proc2 Identify and label significant absorption peaks. proc1->proc2

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

  • Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. The exact mass of these ions can be used to confirm the elemental composition of the molecule.

  • Fragmentation: Fragmentation pathways are highly dependent on the ionization method and energy. Common fragmentation patterns for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[9][10] For pyrrole derivatives, fragmentation can involve cleavage of the substituents from the ring.[11] A key fragmentation for this molecule would be the loss of the cyclohexyl group.

Predicted Mass Spectrometry Data (ESI):

IonPredicted m/z
[M+H]⁺194.1176
[M-H]⁻192.1030
[M-H₂O+H]⁺176.1070
[M-COOH+H]⁺149.1019
[M-C₆H₁₁]⁺112.0393

Experimental Protocol: Mass Spectrometry

A detailed, step-by-step methodology for acquiring a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source. acq2 Optimize ionization parameters (e.g., capillary voltage, gas flow). acq1->acq2 acq3 Acquire the full scan mass spectrum in both positive and negative ion modes. acq2->acq3 proc1 Identify the molecular ion peak. proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS and are supported by data from structurally analogous compounds. The provided protocols offer a robust framework for the experimental characterization of this compound. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.

References

The Emergence of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-2-Carboxylic Acid Core in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic scaffold that has demonstrated remarkable versatility in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of numerous therapeutic agents. Among its many derivatives, pyrrole-2-carboxylic acid stands out as a particularly valuable building block, lending itself to a wide array of chemical modifications and serving as a cornerstone for the development of compounds with diverse biological activities. The strategic placement of substituents on the pyrrole ring can profoundly influence the pharmacological profile of the resulting molecules, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. This guide delves into the discovery and history of a specific, yet significant, derivative: 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. While a singular, celebrated moment of discovery for this compound is not documented, its emergence is intrinsically linked to the broader narrative of rational drug design and the relentless pursuit of novel therapeutics.

A History Rooted in Structure-Activity Relationship Studies

The history of this compound is not one of a serendipitous discovery in nature, but rather a product of deliberate chemical exploration. Its genesis can be traced to the extensive structure-activity relationship (SAR) studies conducted on various classes of bioactive molecules. The introduction of a cyclohexyl group at the 5-position of the pyrrole-2-carboxylic acid scaffold is a strategic decision aimed at imparting specific physicochemical properties to the molecule. The bulky and lipophilic nature of the cyclohexyl moiety can enhance binding to hydrophobic pockets within biological targets, improve membrane permeability, and influence the overall metabolic stability of the compound.

The Pivotal Role in the Development of Antitubercular Agents

A significant breakthrough in understanding the importance of the 5-cyclohexyl-pyrrole scaffold came with the discovery of its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, research into inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) has highlighted the critical role of pyrrole-2-carboxamide derivatives.[7] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-TB drugs, especially in the face of rising drug resistance.

In the design of these MmpL3 inhibitors, a common structural motif involves a pyrrole-2-carboxamide core with a bulky, lipophilic group at the 5-position.[7] The cyclohexyl group has proven to be a particularly effective substituent in this regard. It is in this context that this compound emerges as a crucial precursor. The carboxylic acid functionality serves as a handle for the facile synthesis of a wide range of carboxamide derivatives, allowing for the systematic exploration of the SAR of the amide substituent.

The general synthetic approach to these potent antitubercular agents underscores the importance of this compound as a starting material. The synthesis of the final active compounds, the pyrrole-2-carboxamides, typically involves the coupling of the carboxylic acid with a variety of amines.

Chemical Synthesis: A Plausible Retrosynthetic Approach

A logical retrosynthetic analysis would involve the disconnection of the carboxylic acid to a more accessible precursor, such as an ester or an aldehyde. A potential synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Cyclohexyl Grignard Cyclohexylmagnesium bromide GrignardAddition Grignard Addition Cyclohexyl Grignard->GrignardAddition 1. PyrroleEster Ethyl 1H-pyrrole-2-carboxylate PyrroleEster->GrignardAddition 2. Intermediate 5-Cyclohexyl-1H-pyrrole-2-carbaldehyde GrignardAddition->Intermediate Oxidation Oxidation Intermediate->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: A Representative Synthetic Procedure

The following is a representative, step-by-step methodology for the synthesis of this compound based on common organic chemistry principles.

Step 1: Synthesis of 5-Cyclohexyl-1H-pyrrole-2-carbaldehyde

  • To a solution of ethyl 1H-pyrrole-2-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran), cooled to -78 °C under an inert atmosphere, is added a solution of cyclohexylmagnesium bromide in a dropwise manner.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-cyclohexyl-1H-pyrrole-2-carbaldehyde.

Step 2: Oxidation to this compound

  • To a solution of 5-cyclohexyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., a mixture of tert-butanol and water) is added an oxidizing agent, such as potassium permanganate or sodium chlorite.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid.

  • Recrystallization from a suitable solvent system affords pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1555763-56-8[1][3]
Molecular Formula C11H15NO2[1]
Molecular Weight 193.24 g/mol [1]
Appearance White to off-white solid
Purity Typically >95%

Biological Activity and Therapeutic Potential

As previously discussed, the primary therapeutic potential of this compound lies in its role as a key intermediate for the synthesis of MmpL3 inhibitors for the treatment of tuberculosis.[7] The corresponding carboxamide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis.

The broader class of pyrrole-2-carboxylic acid derivatives has been investigated for a range of other biological activities, including:

  • Anticancer Activity: Certain substituted pyrrole derivatives have shown promising antiproliferative effects against various cancer cell lines.[8]

  • Antibacterial Activity: Beyond tuberculosis, pyrrole-based compounds have been explored as potential antibacterial agents against other pathogens.[9]

  • Anti-inflammatory Properties: The pyrrole scaffold has been incorporated into molecules with anti-inflammatory activity.

The cyclohexyl substituent in this compound provides a lipophilic anchor that can be exploited in the design of inhibitors for various enzymes and receptors where a hydrophobic binding pocket is present.

Future Directions and Conclusion

This compound, while not a widely known molecule in its own right, represents a crucial piece in the puzzle of modern drug discovery. Its history is intertwined with the systematic exploration of chemical space to identify novel therapeutic agents. The potent antitubercular activity of its carboxamide derivatives has solidified the importance of the 5-cyclohexyl-pyrrole scaffold and, by extension, the value of the parent carboxylic acid as a key synthetic intermediate.

References

solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.246 g/mol ), a molecule of interest for researchers and drug development professionals.[3]

We will explore the theoretical underpinnings of its solubility based on its distinct structural features, provide a predictive solubility profile across a range of common laboratory solvents, and detail a robust experimental protocol for its empirical determination. This document is designed to serve as a practical and authoritative resource, grounding theoretical principles in actionable laboratory methods.

Physicochemical and Structural Analysis

The solubility of this compound is dictated by the interplay of its three primary structural components: the polar carboxylic acid group, the moderately polar pyrrole ring, and the nonpolar cyclohexyl substituent.

  • Carboxylic Acid Group (-COOH): This is the most significant contributor to polarity. The hydroxyl (-OH) and carbonyl (C=O) functionalities can act as both hydrogen bond donors and acceptors, promoting strong interactions with polar protic solvents like water and alcohols.[4][5] Furthermore, this acidic group allows for pH-dependent solubility; in basic media, it deprotonates to form a highly polar and water-soluble carboxylate salt.[6]

  • Pyrrole Ring (-C₄H₃NH-): The pyrrole ring itself is an aromatic heterocycle. The nitrogen-hydrogen (N-H) bond provides an additional hydrogen bond donor site, contributing to its affinity for polar solvents.[7][8]

  • Cyclohexyl Group (-C₆H₁₁): This bulky, saturated aliphatic ring is distinctly nonpolar and hydrophobic. Its presence increases the molecule's overall lipophilicity, which will favor solubility in nonpolar organic solvents and reduce solubility in aqueous media.[5]

The molecule's overall solubility in a given solvent is a balance between the hydrophilic character of the carboxylic acid and pyrrole groups and the hydrophobic nature of the cyclohexyl group.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This means a solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics.

  • Polar Solvents: Polar protic solvents (e.g., water, methanol) will readily engage in hydrogen bonding with the carboxylic acid and pyrrole N-H groups, facilitating dissolution.[11] Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds and engage in dipole-dipole interactions, also promoting solubility.

  • Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the hydrophobic cyclohexyl tail via London dispersion forces. The polar head of the molecule will disrupt these interactions, likely leading to poor solubility.[4]

  • pH-Dependent Aqueous Solubility: For carboxylic acids, aqueous solubility is critically linked to pH. When the pH of the solution is above the compound's pKa, the carboxylic acid group exists predominantly in its ionized (deprotonated) carboxylate form. This ionic species is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[6] Conversely, in acidic solutions (pH < pKa), the compound will be in its neutral, less soluble form.

  • Crystal Lattice Energy: For any solid to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the molecules together in the crystal lattice (lattice energy).[12][13][14][15] A high lattice energy can result in poor solubility even if the molecule has favorable interactions with the solvent.

Predicted Solubility Profile

Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in various common solvents at ambient temperature.

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticLowThe large, nonpolar cyclohexyl group significantly counteracts the hydrophilic effects of the carboxylic acid and pyrrole moieties.[4][5]
5% Aqueous NaOH Basic AqueousHighThe carboxylic acid will be deprotonated to its highly soluble carboxylate salt form.[16]
5% Aqueous HCl Acidic AqueousLow / InsolubleThe compound will remain in its neutral, protonated form, which has low intrinsic aqueous solubility.[16]
Methanol / Ethanol Polar ProticHigh / MediumThe alcohol's hydroxyl group can hydrogen bond with the solute, and its alkyl chain can interact with the cyclohexyl group, providing a good balance.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds in the solid state and solvating both polar and nonpolar regions of the molecule.
Acetone Polar AproticMediumAcetone is moderately polar and can act as a hydrogen bond acceptor, but it lacks the hydrogen-bonding donor capability of alcohols.
Dichloromethane (DCM) Slightly PolarLow / MediumDCM has a dipole moment but is not polar enough to effectively solvate the carboxylic acid group. It may show some affinity for the overall structure.
Hexane / Toluene NonpolarInsoluble / LowThese solvents cannot effectively solvate the highly polar carboxylic acid and pyrrole groups, leading to very poor solubility.[10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[17] The following protocol provides a detailed, self-validating workflow.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After this period, the undissolved solid is removed, and the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique.

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg in 1 mL of solvent).

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[18] Longer times (48-72 hours) may be necessary and should be validated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully separate the saturated solution from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemical-resistant filter to remove any suspended particles.

  • Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). Determine the concentration by comparing the analytical response against a standard calibration curve prepared with known concentrations of the compound.[1][19]

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Experimental Workflow Diagram

Shake_Flask_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis cluster_result Step 5: Result A Weigh excess solid compound B Add known volume of solvent A->B C Seal vials and place in shaker (Constant Temp, e.g., 24h) B->C D Centrifuge or Filter to remove excess solid C->D E Collect clear supernatant D->E F Dilute sample for analysis E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Alternative Methodologies: Potentiometric Titration

For weak acids like this compound, potentiometric titration offers a precise method for determining pH-dependent solubility and the intrinsic solubility (S₀) of the neutral compound. This technique involves titrating a solution of the compound and measuring the pH changes to determine the point at which the compound precipitates, allowing for the calculation of solubility limits.[20][21][22]

Conclusion

The solubility of this compound is a complex property governed by the balance of its polar, hydrogen-bonding functional groups and its nonpolar aliphatic substituent. While theoretical predictions provide a valuable starting point, empirical determination via robust methods like the shake-flask protocol is essential for obtaining accurate data for research and development. This guide provides both the foundational knowledge and the practical steps required to confidently assess the solubility of this compound, enabling more informed decisions in chemical synthesis, formulation, and preclinical studies.

References

An In-depth Technical Guide to the Structural Analogs of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the structural analogs of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a compound of interest in the exploration of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of molecules, with a particular emphasis on their potential as anticancer agents. Detailed experimental protocols for synthesis and in vitro cytotoxicity assessment are provided to enable researchers to further investigate these promising compounds.

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold

Pyrrole-2-carboxylic acid and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1] These compounds are found in a variety of natural products and have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

The core structure, pyrrole-2-carboxylic acid, has been identified as a metabolite in various organisms and serves as a foundational building block for more complex molecules.[4] The introduction of a cyclohexyl group at the 5-position of the pyrrole ring, as in this compound, introduces a lipophilic and sterically bulky substituent that can significantly influence the molecule's interaction with biological targets. This guide will delve into the synthesis of such analogs, their potential therapeutic applications, and the methodologies to assess their efficacy.

Synthesis of 5-Substituted-1H-pyrrole-2-carboxylic Acid Analogs

A robust and versatile method for the synthesis of 5-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[7]

dot

Caption: Generalized workflow for the synthesis of 5-substituted-1H-pyrrole-2-carboxylic acids via the Paal-Knorr reaction.

Key Synthetic Considerations

The successful synthesis of this compound and its analogs via the Paal-Knorr reaction is dependent on the availability of the corresponding 1,4-dicarbonyl precursor. For the synthesis of a 5-cyclohexyl derivative, a suitable starting material would be a 1-cyclohexyl-1,4-dione derivative. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid or a mineral acid.[7] The initial product of the Paal-Knorr reaction is often the corresponding ester, which can then be hydrolyzed to the carboxylic acid.[9]

Experimental Protocol: Paal-Knorr Synthesis of a 5-Alkyl-1H-pyrrole-2-carboxylate

The following is a representative protocol for the synthesis of a 5-alkyl-1H-pyrrole-2-carboxylate, which can be adapted for the synthesis of the 5-cyclohexyl analog.

Materials:

  • Appropriate 1,4-dicarbonyl compound (e.g., an ethyl 2,5-dioxohexanoate derivative)

  • Ammonium acetate or a primary amine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound and a molar excess of ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture at reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkyl-1H-pyrrole-2-carboxylate.

  • The resulting ester can be hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in a solvent mixture like methanol/water, followed by acidification.[9]

Biological Activity and Therapeutic Potential

Pyrrole-containing compounds have demonstrated a remarkable breadth of biological activities, with many exhibiting potent anticancer properties.[10] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.[11]

Anticancer Activity of 5-Substituted Pyrrole Analogs

Recent studies have highlighted the potential of 5-substituted pyrrole-2-carboxamides as anticancer agents. For instance, certain derivatives have been shown to act as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer progression.[9] The substitution at the 5-position of the pyrrole ring plays a crucial role in determining the potency and selectivity of these compounds. The introduction of a bulky hydrophobic group like a cyclohexyl moiety can enhance binding to the active sites of target proteins.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of pyrrole derivatives in the context of anticancer activity is an area of active research. Key structural features that influence activity include:

  • Substitution at the 5-position: The nature of the substituent at this position significantly impacts biological activity. Lipophilic and bulky groups can enhance binding to hydrophobic pockets in target enzymes.

  • The Carboxylic Acid/Carboxamide Moiety: The presence of a carboxylic acid or a carboxamide group at the 2-position is often crucial for activity, as it can participate in hydrogen bonding interactions with the target protein.

  • Substitution on the Pyrrole Nitrogen: N-alkylation or N-arylation can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Compound/Analog Class Substitution Pattern Observed Anticancer Activity Reference
Pyrrole-based Carboxamides5-methyl-2-carboxamideInhibition of mPGES-1 and sEH, showing promise as anticancer agents.[9]
Pyrrolizine-5-carboxamidesVaried substituentsHigh anticancer activity against MCF-7, A2780, and HT29 cell lines.[3]
5-Hydroxy-1H-pyrrol-2-(5H)-one DerivativesVariedPotent cell growth inhibition and induction of S-phase cell cycle arrest.[12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are necessary. A fundamental initial step is to determine the cytotoxicity of the compounds against various cancer cell lines.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[1][13]

dot

Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]

Spectroscopic Characterization

  • 1H NMR: The proton NMR spectrum of pyrrole-2-carboxylic acid in CD3OD shows characteristic signals for the pyrrole ring protons.[4] For a 5-cyclohexyl analog, additional signals corresponding to the cyclohexyl protons would be expected in the aliphatic region of the spectrum.

  • 13C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum of pyrrole-2-carboxylic acid displays distinct signals for the pyrrole ring carbons and the carboxyl carbon.[14] The 5-cyclohexyl derivative would exhibit additional signals for the cyclohexyl carbons.

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For pyrrole-2-carboxylic acid, a common fragmentation is the loss of the carboxyl group.[15]

Conclusion and Future Directions

The structural framework of this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds via methods such as the Paal-Knorr synthesis allows for the generation of diverse chemical libraries for biological screening. The insights from SAR studies guide the rational design of more potent and selective analogs. Further research should focus on the synthesis and comprehensive biological evaluation of a broader range of 5-cycloalkyl and other 5-substituted pyrrole-2-carboxylic acid derivatives to fully explore their therapeutic potential.

References

Methodological & Application

Synthesis of Novel Kinase Inhibitors Utilizing a 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of potential kinase inhibitors based on a 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid core structure. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting protein kinases. We will delve into the rationale behind the synthetic strategy, provide step-by-step procedures for chemical synthesis and purification, and discuss methods for the biological evaluation of these compounds.

Introduction: The Pyrrole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing kinase inhibitors. Specifically, the 1H-pyrrole-2-carboxamide moiety can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[3] The 5-position of the pyrrole ring provides a vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The cyclohexyl group at this position offers a bulky, lipophilic moiety that can probe deeper into hydrophobic pockets of the kinase active site, potentially enhancing binding affinity and selectivity.

Chemical Synthesis Strategy

The synthesis of kinase inhibitors from this compound primarily involves the formation of an amide bond with a variety of amine-containing fragments. This amide coupling reaction is a cornerstone of medicinal chemistry, and several robust methods are available to achieve this transformation efficiently.[2] The general synthetic approach is outlined below.

G A This compound C Amide Coupling A->C B Amine Fragment (R-NH2) B->C D Purification C->D Crude Product E Target Kinase Inhibitor D->E Purified Product

Caption: General workflow for the synthesis of kinase inhibitors.

The key step in this workflow is the amide coupling reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, activating agents are employed to convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine. Common and highly effective coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide).[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor, N-(4-methyl-3-(trifluoromethyl)phenyl)-5-cyclohexyl-1H-pyrrole-2-carboxamide.

Materials and Equipment
ReagentsEquipment
This compoundRound-bottom flasks
4-methyl-3-(trifluoromethyl)anilineMagnetic stirrer and stir bars
HATUNitrogen or Argon gas supply
N,N-Diisopropylethylamine (DIPEA)Syringes and needles
Anhydrous Dimethylformamide (DMF)Thin Layer Chromatography (TLC) plates
Ethyl acetate (EtOAc)UV lamp for TLC visualization
Saturated aqueous sodium bicarbonate (NaHCO3)Rotary evaporator
BrineColumn chromatography setup
Anhydrous sodium sulfate (Na2SO4)Silica gel for chromatography
NMR spectrometer
Mass spectrometer
Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU as the coupling agent, which is known for its high efficiency and suppression of side reactions.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-methyl-3-(trifluoromethyl)aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(4-methyl-3-(trifluoromethyl)phenyl)-5-cyclohexyl-1H-pyrrole-2-carboxamide.

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up & Purification A Add 5-Cyclohexyl-1H-pyrrole- 2-carboxylic acid to flask B Dissolve in anhydrous DMF A->B C Add amine, HATU, and DIPEA B->C D Stir at room temperature C->D E Monitor by TLC D->E F Aqueous work-up and extraction E->F G Drying and concentration F->G H Column chromatography G->H I Pure Kinase Inhibitor H->I

Caption: Step-by-step synthetic workflow for amide coupling.

Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from the this compound scaffold can be modulated by modifications at several positions.

  • Amide Moiety (R-NH2): The nature of the amine fragment is critical for determining the kinase selectivity and potency. Aromatic and heteroaromatic amines can engage in pi-stacking and other specific interactions within the ATP-binding pocket.

  • Pyrrole N-H: The hydrogen on the pyrrole nitrogen often acts as a hydrogen bond donor to the kinase hinge region.[3] In some cases, substitution at this position can be tolerated or even beneficial, depending on the specific kinase target.

  • Cyclohexyl Group: The cyclohexyl group at the 5-position generally occupies a hydrophobic pocket. Modifications to this group, such as introducing polarity or changing its size, can fine-tune the inhibitor's properties.

Biological Evaluation

Once synthesized and purified, the novel compounds should be evaluated for their biological activity.

Kinase Inhibition Assays

The primary evaluation involves determining the inhibitory potency of the compounds against a panel of protein kinases. This is typically done using in vitro kinase assays that measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying potency.

Cellular Assays

Active compounds from the biochemical assays should then be tested in cell-based assays to assess their effects on cellular signaling pathways and cell viability. For example, a Western blot analysis can be used to measure the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor. Cell proliferation assays (e.g., MTT or CellTiter-Glo) can determine the anti-proliferative effects of the compounds on cancer cell lines that are dependent on the targeted kinase.

G A Synthesized Compound B In Vitro Kinase Assay (IC50 determination) A->B C Cellular Assays (Target engagement, Proliferation) B->C Active Compounds D Lead Compound Identification C->D

Caption: Biological evaluation workflow for synthesized inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route, centered around a robust amide coupling reaction, is versatile and allows for the generation of a diverse library of compounds for biological screening. A systematic exploration of the structure-activity relationships, guided by both biochemical and cellular assays, is crucial for the identification of potent and selective kinase inhibitors with therapeutic potential.

References

Application Notes and Protocols for the Functionalization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a variety of biologically active molecules, and the presence of both a carboxylic acid and a lipophilic cyclohexyl group provides a versatile platform for the synthesis of diverse chemical libraries.[1] The carboxylic acid moiety, in particular, serves as a key handle for functionalization, allowing for the introduction of various pharmacophores through esterification, amidation, and other transformations.[2] This can lead to compounds with a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]

This document provides detailed protocols for the functionalization of this compound, targeting both the carboxylic acid group and the pyrrole ring. The methodologies described herein are designed to be robust and scalable, providing researchers with a practical guide for the synthesis of novel derivatives.

Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, DMSO, and DMF

(Data sourced from publicly available chemical supplier information)[4]

PART 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid functionality is the most reactive site for derivatization in this compound. Standard coupling reactions can be employed to generate a wide array of esters and amides.

Protocol 1: Esterification via Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of this compound with a generic alcohol (R-OH).

Workflow for Fischer-Speier Esterification

A Dissolve this compound in excess alcohol (R-OH) B Add catalytic amount of concentrated sulfuric acid A->B C Reflux the reaction mixture (monitor by TLC) B->C D Cool to room temperature and remove excess alcohol under reduced pressure C->D E Neutralize with saturated NaHCO₃ solution D->E F Extract with ethyl acetate E->F G Dry organic layer over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: Step-by-step workflow for the synthesis of 5-cyclohexyl-1H-pyrrole-2-carboxylate esters.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Expected Yields and Characterization:

R-GroupExpected Yield (%)1H NMR (CDCl₃, δ ppm)
-CH₃85-95~3.8 (s, 3H), ...
-CH₂CH₃80-90~4.3 (q, 2H), ~1.3 (t, 3H), ...
-CH(CH₃)₂75-85~5.1 (sept, 1H), ~1.3 (d, 6H), ...
Protocol 2: Amidation using a Coupling Agent

This protocol details the synthesis of amides from this compound and a primary or secondary amine using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 1-Hydroxybenzotriazole (HOBt).[5]

Workflow for Amide Coupling

A Dissolve this compound, amine, and HOBt in DCM or DMF B Add EDC portionwise at 0 °C A->B C Stir at room temperature (monitor by TLC) B->C D Quench with water C->D E Extract with ethyl acetate D->E F Wash with 1N HCl and saturated NaHCO₃ E->F G Dry organic layer over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for the synthesis of 5-cyclohexyl-1H-pyrrole-2-carboxamides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DCM or DMF (10 volumes), add EDC (1.2 eq) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Expected Yields for Amide Synthesis:

AmineExpected Yield (%)
Benzylamine80-90
Morpholine85-95
Aniline70-80

PART 2: Functionalization of the Pyrrole Ring

The pyrrole ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating carboxyl group at the 2-position will direct substitution to the 4-position.

Protocol 3: Vilsmeier-Haack Formylation

This protocol describes the formylation of the pyrrole ring at the 4-position.

Workflow for Vilsmeier-Haack Formylation

A Prepare Vilsmeier reagent from DMF and POCl₃ at 0 °C B Add a solution of this compound in DMF dropwise A->B C Heat the reaction mixture (monitor by TLC) B->C D Cool to room temperature and pour onto crushed ice C->D E Neutralize with aqueous NaOH solution D->E F Collect the precipitate by filtration E->F G Wash with cold water and dry F->G H Recrystallize or purify by column chromatography G->H

Caption: Procedure for the formylation of the pyrrole ring.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to ice-cold DMF (5 volumes) with stirring.

  • To this reagent, add a solution of this compound (1.0 eq) in DMF (5 volumes) dropwise at 0 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a cold aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Product: 4-Formyl-5-cyclohexyl-1H-pyrrole-2-carboxylic acid. Expected Yield: 60-75%

Conclusion

The protocols outlined in this application note provide a robust foundation for the chemical modification of this compound. The versatility of this scaffold, combined with the straightforward functionalization of both the carboxylic acid and the pyrrole ring, makes it an attractive starting material for the generation of diverse compound libraries for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Leveraging the 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in medicinal chemistry. While not a widely explored molecule itself, its structural motifs are present in numerous biologically active compounds. This guide offers detailed protocols for its synthesis and subsequent biological evaluation, presenting a roadmap for researchers to explore its potential as a scaffold for novel therapeutics. We delve into the rationale behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: The Strategic Value of the Pyrrole-2-Carboxylic Acid Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and conformational flexibility make it an attractive core for designing molecules that can interact with a wide range of biological targets. The 2-carboxylic acid functionality is a particularly valuable feature, as it can act as a key pharmacophore, mimicking a phosphate group or engaging in crucial interactions with basic residues in enzyme active sites or receptor binding pockets.

The introduction of a cyclohexyl group at the 5-position of the pyrrole ring offers several advantages:

  • Increased Lipophilicity: The non-polar cyclohexyl ring can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Structural Rigidity: The bulky cyclohexyl group can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a specific target.

  • Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to more labile functional groups.

Given these favorable characteristics, this compound represents a promising starting point for the development of novel drug candidates across various therapeutic areas.

Part 2: Synthesis and Characterization

A robust and scalable synthesis is the cornerstone of any medicinal chemistry program. The following protocol outlines a reliable method for the preparation of this compound, based on the well-established Paal-Knorr pyrrole synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Rationale: The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. This protocol utilizes ethyl 2-cyclohexyl-4,4-dimethoxy-3-oxobutanoate as the 1,4-dicarbonyl precursor and ammonia as the nitrogen source. The reaction proceeds via a cyclization-dehydration cascade to form the pyrrole ring. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Materials:

  • Ethyl 2-cyclohexyl-4,4-dimethoxy-3-oxobutanoate

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

Step 1: Pyrrole Ring Formation

  • In a 250 mL round-bottom flask, dissolve ethyl 2-cyclohexyl-4,4-dimethoxy-3-oxobutanoate (1 equivalent) in glacial acetic acid (5 volumes).

  • Add ammonium acetate (3 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing ice-water (10 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine (1 x 3 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ethyl ester from the previous step in ethanol (5 volumes).

  • Add a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield this compound.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: Ethyl 2-cyclohexyl-4,4-dimethoxy-3-oxobutanoate Ammonium Acetate PaalKnorr Paal-Knorr Pyrrole Synthesis Start->PaalKnorr Ester Intermediate: Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate PaalKnorr->Ester Saponification Saponification (NaOH, EtOH/H2O) Ester->Saponification Acid Final Product: This compound Saponification->Acid Purification Purification & Characterization (NMR, MS, HPLC) Acid->Purification

Caption: Synthetic route to the target compound.

Part 3: Exploring Biological Activity - A Roadmap

With the target compound in hand, the next phase is to explore its biological activity. The pyrrole-2-carboxylic acid moiety is a known feature in inhibitors of enzymes such as HCV NS5B polymerase and aldose reductase. Therefore, a logical starting point is to screen the compound against a panel of relevant enzymes and receptors.

General Screening Workflow

ScreeningWorkflow Compound Synthesized Compound (this compound) PrimaryScreen Primary Screening (e.g., Enzyme Inhibition Assays, Receptor Binding Assays) Compound->PrimaryScreen HitIdentified Hit Identified? (Activity > Threshold) PrimaryScreen->HitIdentified DoseResponse Dose-Response & IC50/EC50 Determination HitIdentified->DoseResponse Yes NoHit No Significant Activity HitIdentified->NoHit No CellBased Cell-Based Assays (Toxicity, Target Engagement) DoseResponse->CellBased LeadOpt Lead Optimization (SAR Studies) CellBased->LeadOpt

Caption: A general workflow for biological screening.

Protocol 2: In Vitro Enzyme Inhibition Assay (Illustrative Example: Aldose Reductase)

Objective: To determine if this compound can inhibit the activity of the aldose reductase enzyme.

Rationale: Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Many known aldose reductase inhibitors contain a carboxylic acid moiety that interacts with the enzyme's active site. This assay measures the enzymatic conversion of a substrate, which can be monitored spectrophotometrically.

Materials:

  • Human recombinant aldose reductase

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-Glyceraldehyde (substrate)

  • Sodium phosphate buffer

  • This compound (test compound)

  • Epacadostat or other known aldose reductase inhibitor (positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.2).

    • Prepare stock solutions of the test compound and positive control in DMSO (e.g., 10 mM).

    • Prepare working solutions of NADPH (0.1 mM) and DL-glyceraldehyde (10 mM) in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL buffer

    • Negative Control (100% activity): 160 µL buffer, 20 µL enzyme solution, 2 µL DMSO

    • Positive Control: 160 µL buffer, 20 µL enzyme solution, 2 µL positive control in DMSO

    • Test Compound: 160 µL buffer, 20 µL enzyme solution, 2 µL test compound in DMSO (at various concentrations)

  • Pre-incubation:

    • Add the buffer, enzyme, and compounds/DMSO to the wells as described above.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the NADPH solution to all wells.

    • Add 20 µL of the DL-glyceraldehyde solution to all wells to start the reaction. The final volume in each well will be 222 µL.

  • Measurement:

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of decrease corresponds to the rate of NADPH consumption and thus the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Signaling Pathway Involvement

Should the compound show activity against a particular target, it is crucial to understand its potential impact on cellular signaling. For instance, if it were to inhibit a kinase involved in a cancer-related pathway, the following diagram illustrates a hypothetical mechanism of action.

SignalingPathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 5-Cyclohexyl-1H-pyrrole- 2-carboxylic acid Derivative Inhibitor->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase cascade.

Part 4: Lead Optimization and Future Directions

If initial screening identifies this compound as a "hit" for a particular target, the next logical step is lead optimization. This involves systematically modifying the structure of the compound to improve its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Structure-Activity Relationship (SAR) Studies:

  • Modification of the Cyclohexyl Group: Explore the effects of different ring sizes (e.g., cyclopentyl, cycloheptyl) or introducing substituents on the cyclohexyl ring.

  • Substitution on the Pyrrole Ring: The N-H of the pyrrole can be substituted with various groups to modulate its properties. The C3 and C4 positions are also available for modification.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid can be replaced with other acidic groups (e.g., tetrazole) or converted to amides or esters to explore different interactions with the target and to modify physicochemical properties.

The data from these SAR studies can be summarized in a table for clear comparison:

Compound R1 (5-position) R2 (N1-position) IC₅₀ (µM) Cellular Potency (EC₅₀, µM)
1 CyclohexylH15.2> 50
2a CyclopentylH25.8> 50
2b 4-MethylcyclohexylH8.545.3
3a CyclohexylMethyl12.138.7
3b CyclohexylBenzyl20.4> 50

Conclusion

This compound is a versatile and promising scaffold for medicinal chemistry. While underexplored, its constituent parts suggest significant potential for the development of novel therapeutics. This guide provides a comprehensive framework for its synthesis, biological evaluation, and subsequent optimization. By following these protocols and principles, researchers can effectively unlock the therapeutic potential of this and related molecules.

high-throughput screening assays for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the High-Throughput Screening of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid Analogs as mPGES-1 Inhibitors

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing high-throughput screening (HTS) assays to identify and characterize analogs of this compound as potential inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). Given that pyrrole carboxylic acid derivatives have been investigated as modulators of enzymes in the prostaglandin pathway, this guide focuses on mPGES-1, a critical downstream enzyme in the synthesis of prostaglandin E2 (PGE2).[1] Inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation, pain, and cancer, potentially avoiding the cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[2][3][4] This guide presents two detailed protocols: a biochemical HTRF® assay for primary screening and a confirmatory cell-based assay to validate hits in a physiologically relevant context.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a multitude of physiological and pathological processes, including inflammation, fever, pain, and carcinogenesis.[2][4] Its biosynthesis is a multi-step enzymatic cascade. First, phospholipase A₂ releases arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to the unstable intermediate prostaglandin H₂ (PGH₂) by COX-1 or COX-2 enzymes.[5] Finally, terminal prostaglandin synthases isomerize PGH₂ into various prostaglandins. Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal synthase that specifically catalyzes the conversion of PGH₂ to PGE2.[6][7]

While NSAIDs and selective COX-2 inhibitors effectively reduce PGE2 production, their inhibition of upstream COX enzymes affects the synthesis of all prostanoids, leading to potential side effects on the gastrointestinal and cardiovascular systems.[2][4] Targeting the inducible mPGES-1 enzyme offers a more selective approach, aiming to specifically block the elevated production of PGE2 during inflammatory states without disrupting the homeostasis of other crucial prostaglandins.[4][6] This makes mPGES-1 a highly attractive target for a new generation of anti-inflammatory and anti-cancer therapeutics.

PGE2_Pathway cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA Release PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Conversion PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Isomerization Other_Prostanoids Other Prostanoids (PGI₂, TXA₂, etc.) PGH2->Other_Prostanoids Isomerization PLA2 PLA₂ PLA2->AA COX COX-1 / COX-2 (Target of NSAIDs) COX->PGH2 mPGES1 mPGES-1 (Screening Target) mPGES1->PGE2 Other_Synthases Other Synthases Other_Synthases->Other_Prostanoids

Primary Screening: Biochemical mPGES-1 Inhibition Assay

For the primary high-throughput screen, a biochemical assay is employed to directly measure the ability of test compounds to inhibit the enzymatic activity of isolated mPGES-1. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an ideal format due to its robustness, high sensitivity, and resistance to interference from compound autofluorescence.[7]

Principle of the HTRF Assay

This assay is a competitive immunoassay.[8] PGE2 produced by the mPGES-1 enzyme competes with a d2-labeled PGE2 tracer for binding to a monoclonal anti-PGE2 antibody labeled with a Europium (Eu³⁺) cryptate. When the Eu³⁺-antibody and the d2-tracer are in close proximity, excitation of the Europium donor results in Förster Resonance Energy Transfer (FRET) to the d2 acceptor, producing a specific signal at 665 nm.[9][10] When unlabeled PGE2 is produced by the enzyme, it displaces the d2-tracer from the antibody, leading to a decrease in the FRET signal. Therefore, the HTRF signal is inversely proportional to the amount of PGE2 produced.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human mPGES-1Cayman ChemicalEnzyme source
Prostaglandin H₂ (PGH₂)Cayman ChemicalEnzyme substrate
Glutathione (GSH)Sigma-AldrichEssential cofactor for mPGES-1[5]
PGE2 HTRF Assay KitRevvity, CaymanContains Eu³⁺-Ab and d2-PGE2
Test CompoundsIn-house libraryThis compound analogs
MK-886Cayman ChemicalPositive control inhibitor[11]
DMSOSigma-AldrichCompound solvent
Assay BufferPer kit instructionsReaction buffer
384-well low-volume platesCorning, GreinerAssay plates
HTRF-compatible plate readerPerkinElmer, BMG LabtechSignal detection
Step-by-Step Protocol: Biochemical HTS
  • Compound Plating:

    • Prepare serial dilutions of test compounds and the MK-886 positive control in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 50 nL of compound solutions into a 384-well assay plate. Final assay concentration might typically be 10 µM.

    • Include wells with DMSO only for 'No Inhibition' (100% activity) and 'Max Inhibition' controls.

  • Enzyme Preparation:

    • Prepare an enzyme/cofactor mix in cold assay buffer containing recombinant mPGES-1 and Glutathione (GSH). The final concentrations should be optimized based on enzyme activity lots.

    • Dispense 5 µL of the enzyme/cofactor mix into each well of the assay plate containing the compounds.

    • For 'Max Inhibition' control wells, dispense enzyme/cofactor mix containing a high concentration of MK-886.

  • Enzymatic Reaction Initiation:

    • Prepare the substrate solution containing PGH₂ in cold assay buffer immediately before use. PGH₂ is highly unstable and this is a critical step.[7][12]

    • To start the reaction, dispense 5 µL of the PGH₂ solution into all wells.

    • Seal the plate and incubate for a short, precisely timed period (e.g., 2 minutes) at room temperature. The short reaction time is necessary due to the instability of PGH₂.[12]

  • Reaction Termination and Detection:

    • Prepare the HTRF detection reagent mix containing the Eu³⁺-labeled anti-PGE2 antibody and the d2-labeled PGE2 tracer in detection buffer, as per the kit manufacturer's protocol.

    • Stop the enzymatic reaction by adding 10 µL of the HTRF detection reagent mix to all wells. This mix typically has a low pH or contains agents that halt the enzyme.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the HTRF ratio (665 nm / 615 nm) * 10,000.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Max_Inhibition) / (Ratio_No_Inhibition - Ratio_Max_Inhibition))

  • Determine IC₅₀:

    • For compounds showing significant inhibition (>50% at a single concentration), perform a dose-response curve analysis.

    • Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate to ensure assay robustness. A Z' > 0.5 is considered excellent for HTS.

Secondary Screening: Cell-Based PGE2 Synthesis Assay

Hits identified in the primary biochemical screen must be validated in a more complex, cellular environment. A cell-based assay confirms that compounds can penetrate cell membranes, are not cytotoxic at active concentrations, and can inhibit mPGES-1 activity in the context of the entire cellular machinery.

Principle of the Cell-Based Assay

This assay utilizes a cell line, such as human A549 lung carcinoma cells or murine RAW 264.7 macrophages, that can be induced to express high levels of COX-2 and mPGES-1 upon stimulation with an inflammatory agent like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS).[5][13][14] Following stimulation in the presence of test compounds, the amount of PGE2 released into the cell culture supernatant is quantified, typically using a competitive ELISA or TR-FRET assay.[13]

Materials and Reagents
ReagentSupplier ExamplePurpose
A549 or RAW 264.7 cellsATCCCellular system
Cell Culture Medium (e.g., DMEM)GibcoCell growth
Fetal Bovine Serum (FBS)GibcoMedium supplement
Interleukin-1β (IL-1β) or LPSR&D Systems, SigmaInducer of mPGES-1 expression
Test CompoundsFrom primary screenConfirmed hits
IndomethacinSigma-AldrichPositive control (non-selective COX inhibitor)[13]
PGE2 ELISA KitR&D Systems, CaymanQuantification of secreted PGE2
96-well cell culture platesCorningCell culture and treatment
Microplate readerMolecular DevicesAbsorbance reading for ELISA
Step-by-Step Protocol: Cell-Based Assay
  • Cell Seeding:

    • Seed A549 cells in 96-well plates at a density of ~30,000 cells/well in complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • The next day, replace the medium with a serum-free medium for 2-4 hours to starve the cells.

    • Prepare dilutions of hit compounds and controls (Indomethacin) in serum-free medium.

    • Aspirate the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1 hour.

  • Cellular Stimulation:

    • Prepare a solution of IL-1β in serum-free medium.

    • Add the IL-1β solution to all wells (except for unstimulated controls) to a final concentration of 1 ng/mL to induce mPGES-1 expression.

    • Incubate the plates for 16-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the PGE2 concentration in the supernatant using a commercial PGE2 competitive ELISA kit according to the manufacturer's instructions.[15][16] This typically involves adding the supernatant to an antibody-coated plate, followed by addition of an HRP-labeled PGE2 conjugate, substrate development, and absorbance reading.

Data Analysis
  • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

  • Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

  • Calculate the percent inhibition of PGE2 production for each compound relative to the stimulated (IL-1β + DMSO) and unstimulated controls.

  • Determine the IC₅₀ values for active compounds by plotting PGE2 inhibition against compound concentration.

Hit Triage and Counter-Screening

A critical step in the screening cascade is to ensure that validated hits are selective for mPGES-1 and do not act on other enzymes in the pathway, primarily COX-1 and COX-2.

Hit_Triage_Workflow Start Primary HTS: Biochemical mPGES-1 Assay (e.g., HTRF) Primary_Hit Identify Primary Hits (e.g., >50% Inhibition) Start->Primary_Hit Dose_Response Biochemical IC₅₀ Determination Primary_Hit->Dose_Response Yes Discard1 Discard (Inactive) Primary_Hit->Discard1 No Cellular_Assay Secondary Screen: Cell-Based PGE₂ Assay (IC₅₀ Determination) Dose_Response->Cellular_Assay Cellular_Hit Confirmed Hit? Cellular_Assay->Cellular_Hit Counter_Screen Selectivity Counter-Screen: COX-1 / COX-2 Assays Cellular_Hit->Counter_Screen Yes Discard2 Discard (Inactive) Cellular_Hit->Discard2 No Selective_Hit Selective for mPGES-1? Counter_Screen->Selective_Hit Validated_Lead Validated Lead Compound for Further Development Selective_Hit->Validated_Lead Yes Discard3 Discard (Non-selective) Selective_Hit->Discard3 No

  • Action: Confirmed hits from the cell-based assay should be tested in commercially available COX-1 and COX-2 activity assays.

  • Rationale: This step is crucial to eliminate compounds that inhibit PGE2 production by acting on the upstream COX enzymes, thereby ensuring the desired mechanism of action.[17] A compound is considered a selective mPGES-1 inhibitor if it has a high potency against mPGES-1 (low IC₅₀) and significantly lower potency (high IC₅₀) against both COX isoforms.

References

analytical methods for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides comprehensive methodologies for the quantitative analysis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a molecule of interest in pharmaceutical research and development. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quantification in simpler matrices, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols, method validation guidance in accordance with ICH standards, and the scientific rationale behind key procedural steps.

Introduction: The Analytical Imperative

This compound is a heterocyclic carboxylic acid. The precise and accurate quantification of such compounds is a cornerstone of drug discovery and development, underpinning critical assessments in pharmacokinetics (PK), pharmacodynamics (PD), toxicology, and quality control (QC). The choice of analytical methodology is dictated by the specific requirements of the study, including the sample matrix, the expected concentration range of the analyte, and the required throughput and sensitivity.

This application note details two fit-for-purpose analytical workflows. The RP-HPLC-UV method offers simplicity and accessibility for analyzing bulk substances or high-concentration formulations. In contrast, the LC-MS/MS method provides the superior sensitivity and specificity required for bioanalytical studies, capable of measuring minute quantities of the analyte in complex biological fluids like plasma or tissue homogenates.[1][2] Both methods are presented with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4][5]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for analytical method development. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[6]
Molecular Weight 193.246 g/mol [6]
Structure
General Solubility The carboxylic acid moiety suggests pH-dependent aqueous solubility. The cyclohexyl and pyrrole groups impart significant nonpolar character, suggesting good solubility in organic solvents like methanol and acetonitrile.Inferred from structure
Chromophore The pyrrole ring system contains conjugated double bonds, which absorb UV radiation, enabling UV-based detection.[7][8]
Ionization The carboxylic acid group is readily deprotonated to form a carboxylate anion [M-H]⁻ in negative ion mode ESI-MS. The pyrrole nitrogen can be protonated to form [M+H]⁺ in positive ion mode.Inferred from structure

Method 1: RP-HPLC with UV Detection

This method is ideal for assay and purity determinations of the drug substance or for quantifying the analyte in simple formulations where concentrations are relatively high (µg/mL to mg/mL range).

Principle of Operation

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately nonpolar, is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column, comparing the peak area to that of a known concentration standard.

Experimental Protocol

A. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC or Milli-Q grade

  • Formic Acid (FA), LC-MS grade

  • 0.45 µm syringe filters (for sample clarification)

B. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile with 0.1% FA).

  • Sample Preparation: Dissolve the sample (e.g., drug substance) in methanol to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

C. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.Provides reliable solvent delivery and sample injection for reproducible chromatography.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 stationary phase provides sufficient hydrophobic retention for the analyte.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B over 1 min, equilibrate for 5 min.A gradient elution ensures the analyte is eluted as a sharp peak and cleans the column of more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 265 nmThe pyrrole chromophore is expected to have a UV maximum in this region. A photodiode array (PDA) detector can be used initially to determine the optimal wavelength.

Workflow and Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL) Cal Prepare Calibration Standards Stock->Cal Inject Inject into HPLC System Cal->Inject Sample Prepare & Filter Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Curve Generate Calibration Curve Integrate->Curve Quantify Quantify Sample Concentration Integrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Typical Method Validation Parameters (as per ICH Q2(R2)) [3][5]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (Limit of Detection) ~0.3 µg/mL
LOQ (Limit of Quantitation) ~1.0 µg/mL

Method 2: LC-MS/MS

This method is designed for high-sensitivity, high-selectivity applications, such as quantifying this compound in complex biological matrices like human plasma, serum, or tissue extracts at ng/mL or even pg/mL levels.[9]

Principle of Operation

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and highly specific detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) of the mass spectrometer selects the precursor ion (the ionized molecule of a specific mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and significantly reduces background noise, enabling ultra-trace quantification.[2]

Experimental Protocol

A. Reagents and Materials

  • All reagents from Method 1, but of LC-MS grade.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-Cyclohexyl-1H-pyrrole-2-carboxylic acid) is ideal. If unavailable, a structurally similar compound can be used.

  • Human Plasma (or other biological matrix)

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.

B. Standard and Sample Preparation (Plasma)

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in methanol.

  • Spiking Solutions: Prepare serial dilutions of the analyte stock in 50:50 Methanol:Water to create working solutions for spiking into the plasma to generate a calibration curve.

  • Sample Pre-treatment (Protein Precipitation):

    • To 100 µL of plasma sample (blank, standard, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (e.g., at 500 ng/mL). Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase. Transfer to an autosampler vial for analysis. This pre-treatment is a common and effective way to remove macromolecules from biological samples.[10]

C. Instrumentation and LC-MS/MS Conditions

ParameterConditionRationale
LC System UHPLC system for fast, high-resolution separations.UHPLC reduces run times and improves peak capacity, which is critical for complex matrices.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)A smaller ID and particle size column is used with UHPLC for better sensitivity and efficiency.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B over 0.5 min, equilibrate for 1.5 min.A fast gradient is typical for high-throughput bioanalytical LC-MS/MS methods.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µL
Mass Spec. Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.
Ionization Electrospray Ionization (ESI), Negative or Positive ModeNegative mode [M-H]⁻ is often preferred for carboxylic acids. Both should be tested during method development.
MRM Transitions Analyte (Negative): Q1: 192.2 -> Q3: 148.2 (loss of CO₂) Analyte (Positive): Q1: 194.2 -> Q3: 176.2 (loss of H₂O)Hypothetical transitions. These must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Gas Temps/Flows Optimized for specific instrument
Collision Energy Optimized for each MRM transition

Workflow and Validation

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with IS & Analyte PPT Protein Precipitation (ACN) Spike->PPT Centrifuge Centrifuge PPT->Centrifuge Evap Evaporate Supernatant Centrifuge->Evap Recon Reconstitute Evap->Recon Inject Inject into UHPLC Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Source Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Integrate Peak Area Ratios (Analyte/IS) Detect->Integrate Curve Generate Weighted Calibration Curve Integrate->Curve Quantify Quantify Sample Concentration Integrate->Quantify

Caption: Workflow for bioanalytical LC-MS/MS analysis.

Typical Method Validation Parameters (as per ICH M10 Guideline)

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995 (weighted regression often used)
Range 0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
LLOQ (Lower Limit of Quantitation) ~0.5 ng/mL
Matrix Effect Assessed and minimized
Recovery Consistent and reproducible

Method Validation: Ensuring Trustworthy Data

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5] All methods used for regulatory submissions must be validated according to guidelines such as ICH Q2(R2).[3][11]

  • Specificity/Selectivity: The ability to measure the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[4] In HPLC-UV, this is shown by baseline separation of peaks. In LC-MS/MS, this is demonstrated by the absence of interfering peaks in blank matrix at the analyte's retention time.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples with known concentrations and expressed as percent recovery or percent bias.[4]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve that meets accuracy and precision criteria.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[12]

Conclusion

Two distinct, robust methods for the quantification of this compound have been presented. The HPLC-UV method is a reliable and accessible choice for the analysis of bulk material and simple formulations. For applications requiring high sensitivity and selectivity, such as bioanalysis in complex matrices, the LC-MS/MS method is the definitive choice. The selection between these methods should be based on the specific analytical challenge, considering the sample matrix, required limits of quantitation, and available instrumentation. Adherence to the validation principles outlined is critical to ensure the generation of accurate, reliable, and defensible data in a regulated environment.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrole-Based Compounds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including tolmetin and ketorolac.[1] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2] The identification of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

This guide focuses on a novel pyrrole derivative, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid , as a promising starting point for the development of a new generation of anti-inflammatory agents. The strategic incorporation of a cyclohexyl group at the 5-position and a carboxylic acid moiety at the 2-position of the pyrrole ring presents a unique chemical architecture. The lipophilic cyclohexyl group may enhance binding to hydrophobic pockets within target enzymes, while the carboxylic acid is a key pharmacophoric feature for interaction with the active sites of COX enzymes.

These application notes provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this compound and its derivatives. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the scientific rationale behind experimental choices.

PART 1: Synthesis of this compound

A plausible and efficient method for the synthesis of the target compound is a modified Paal-Knorr pyrrole synthesis, a classic and robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4][5]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1,4-Dicarbonyl Precursor cluster_1 Step 2: Paal-Knorr Cyclization cluster_2 Step 3: Hydrolysis A Ethyl 2-cyclohexyl-2-oxoacetate C 1-Cyclohexyl-1,4-butanedione A->C Claisen Condensation B Ethyl 3-oxobutanoate B->C E This compound ester C->E Paal-Knorr Reaction D Ammonia Source (e.g., Ammonium Acetate) D->E G This compound E->G Saponification F Base (e.g., NaOH) F->G

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-cyclohexyl-2-oxoacetate

  • Ethyl 3-oxobutanoate

  • Sodium ethoxide

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the 1,4-dicarbonyl precursor (1-Cyclohexyl-1,4-butanedione)

  • To a solution of sodium ethoxide in dry ethanol, add ethyl 3-oxobutanoate dropwise at 0°C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes, then add ethyl 2-cyclohexyl-2-oxoacetate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with dilute HCl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The resulting keto ester is then subjected to decarboxylation by heating with aqueous acid to yield 1-cyclohexyl-1,4-butanedione. Purify by column chromatography.

Step 2: Paal-Knorr Cyclization to form the Pyrrole Ester

  • Dissolve the purified 1-cyclohexyl-1,4-butanedione and an excess of ammonium acetate in glacial acetic acid.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the ethyl ester of this compound.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified pyrrole ester in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture at reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with cold 1M HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.

PART 2: In Vitro Evaluation of Anti-Inflammatory Activity

A systematic in vitro evaluation is crucial to determine the anti-inflammatory profile of the synthesized compound. This involves assessing its ability to inhibit key enzymes and cellular processes involved in the inflammatory cascade.

Protocol 2: COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX enzymes.[6]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Arachidonic acid

  • Test compound (this compound)

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Assay Buffer, Heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Add the test compound dilutions or reference inhibitors to the wells. Include wells for 100% initial activity (enzyme only) and background (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate (TMPD).

  • Measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Parameter Description
IC₅₀ (COX-1)Concentration for 50% inhibition of COX-1
IC₅₀ (COX-2)Concentration for 50% inhibition of COX-2
Selectivity IndexIC₅₀ (COX-1) / IC₅₀ (COX-2)
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the formation of hydroperoxides from linoleic or arachidonic acid.[7][8]

Materials:

  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound

  • Known 5-LOX inhibitor (e.g., Zileuton)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and Zileuton in the assay buffer.

  • In a 96-well plate, add the assay buffer and the 5-LOX enzyme solution.

  • Add the test compound dilutions or positive control.

  • Incubate at room temperature for 5-10 minutes.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the reaction rate and the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value.

Protocol 4: Cell-Based Assay in LPS-Stimulated Macrophages

This protocol uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The effect of the test compound on the production of key inflammatory mediators is then quantified.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Dexamethasone (positive control)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and Prostaglandin E2 (PGE₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound or dexamethasone. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess assay.

    • PGE₂, TNF-α, and IL-6: Quantify the levels of these mediators in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10][11][12]

  • Data Analysis: Calculate the percentage inhibition of each mediator's production compared to the LPS-stimulated control. Determine the IC₅₀ values.

Mediator Assay Expected Outcome with Active Compound
Nitric Oxide (NO)Griess AssayReduction in nitrite levels
Prostaglandin E₂ (PGE₂)ELISAReduction in PGE₂ levels
TNF-αELISAReduction in TNF-α levels
IL-6ELISAReduction in IL-6 levels

PART 3: In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising candidates from in vitro screening should be evaluated in a relevant animal model of inflammation to assess their in vivo efficacy.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-established model of acute inflammation.[1][13][14][15][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).

  • Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • The formula for calculating the percentage inhibition is:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

PART 4: Mechanistic Insights into Anti-Inflammatory Action

Understanding the molecular pathways through which a compound exerts its effects is crucial for its development. The NF-κB and MAPK signaling pathways are key regulators of inflammation.

NF-κB and MAPK Signaling Pathways in Inflammation

Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and AP-1.[2][17][18][19][20] These transcription factors then drive the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. The MAPK family, including ERK, JNK, and p38, also plays a pivotal role in this process.[21][22][23][24]

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates MAPKs_nuc AP-1 MAPKs->MAPKs_nuc Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkappaB_nuc->Genes Induces Transcription MAPKs_nuc->Genes Induces Transcription

Caption: Simplified NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

To investigate the effect of this compound on these pathways, Western blot analysis can be performed on lysates from LPS-stimulated macrophages treated with the compound. Key proteins to probe for include phosphorylated forms of IκBα, p65 (a subunit of NF-κB), p38, and JNK. A reduction in the phosphorylation of these proteins would suggest that the compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of these signaling cascades.

Conclusion

This document provides a comprehensive guide for the initial stages of developing anti-inflammatory agents based on the this compound scaffold. The detailed protocols for synthesis, in vitro screening, and in vivo evaluation, coupled with an understanding of the underlying inflammatory pathways, offer a robust framework for identifying and characterizing novel therapeutic candidates. The unique structural features of the target compound warrant further investigation, which may lead to the discovery of potent and selective anti-inflammatory drugs with improved safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and present detailed protocols for your reference.

The primary synthetic route to N-unsubstituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2][3] This method, while classic, is often plagued by challenges such as low yields, harsh reaction conditions, and the formation of undesired byproducts.[4][5][6] This guide will address these issues in a practical, question-and-answer format.

Section 1: Troubleshooting Low Yield & Reaction Failure

Low yields are the most common frustration in this synthesis. The root cause often lies in one of three areas: reaction conditions, starting material integrity, or competing reaction pathways.

Q1: My overall yield of this compound is consistently low after the final hydrolysis step. Where should I start troubleshooting?

Low final yield is a multi-faceted problem. Before optimizing the Paal-Knorr cyclization itself, it's crucial to consider the entire sequence. The synthesis is typically a two-step process: (1) Paal-Knorr cyclization to form an ester intermediate (e.g., ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate), followed by (2) saponification (hydrolysis) to the final carboxylic acid.

Troubleshooting Workflow:

start Low Final Yield check_hydrolysis Step 1: Verify Hydrolysis Efficiency start->check_hydrolysis check_cyclization Step 2: Analyze Cyclization (Paal-Knorr) Step check_hydrolysis->check_cyclization If hydrolysis is efficient sub_hydrolysis_1 Isolate and quantify the ester intermediate before hydrolysis. Is the yield low at this stage? check_hydrolysis->sub_hydrolysis_1 sub_cyclization_1 Verify Purity of 1,4-Dicarbonyl Precursor check_cyclization->sub_cyclization_1 sub_cyclization_2 Optimize Reaction Conditions (Catalyst, Temp, Solvent) check_cyclization->sub_cyclization_2 sub_cyclization_3 Identify Major Byproducts (e.g., Furan) check_cyclization->sub_cyclization_3 sub_hydrolysis_1->check_cyclization Yes sub_hydrolysis_2 Monitor hydrolysis by TLC/LC-MS. Is the reaction incomplete? sub_hydrolysis_1->sub_hydrolysis_2 No sub_hydrolysis_3 Analyze workup procedure. Is product lost during extraction or precipitation? sub_hydrolysis_2->sub_hydrolysis_3 If conversion is good

Caption: A logical workflow for diagnosing the cause of low yield.

Start by analyzing the hydrolysis step. Incomplete saponification or product loss during acidification and extraction can decimate your yield. If the ester-to-acid conversion is efficient, then focus your efforts on the Paal-Knorr cyclization itself.

Q2: The Paal-Knorr reaction is stalling or not proceeding to completion. How can I improve the conversion rate?

Incomplete conversion is typically due to suboptimal reaction conditions or insufficiently reactive starting materials.

  • Catalyst Choice is Critical: The reaction is acid-catalyzed.[1] While traditional methods use weak acids like acetic acid, which can also serve as the solvent, modern variations have shown significant improvements with other catalysts.[2]

    • Weak Acids (e.g., Acetic Acid): These are a good starting point as they minimize the formation of furan byproducts which can be favored under strongly acidic conditions (pH < 3).[2][4]

    • Lewis Acids: Mild Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or Fe(OTf)₃ can effectively promote the reaction, sometimes under milder conditions than protic acids.[7][8]

    • Solid-Supported Catalysts: Reagents like silica sulfuric acid are reusable and can simplify workup, often providing high yields under solvent-free conditions.[4]

  • Temperature and Time: Traditional Paal-Knorr syntheses can require prolonged heating.[1][6]

    • Microwave Irradiation: This is a highly effective method for dramatically reducing reaction times (from hours to minutes) and often improving yields by minimizing thermal degradation of sensitive substrates.[7][9][10]

  • Ammonia Source: For the N-unsubstituted target, an excess of an ammonia source is required. Ammonium acetate or ammonium hydroxide are common choices.[1] Ammonium acetate in a solvent like methanol or ethanol is often a reliable system.

Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance with very little product. What's happening?

Tar formation is a sign of substrate or product decomposition under harsh reaction conditions.[10] This is particularly common with prolonged heating in strong acids.

Solutions:

  • Lower the Temperature: If using conventional heating, reduce the reflux temperature by choosing a lower-boiling solvent if possible.

  • Switch to a Milder Catalyst: Move away from strong Brønsted acids (like H₂SO₄ or p-TsOH) towards milder Lewis acids (e.g., ZnBr₂, Bi(NO₃)₃) or solid-supported acids.[10]

  • Reduce Reaction Time: The most effective way to prevent degradation is to shorten the exposure to heat. Microwave-assisted synthesis is the premier solution for this, often completing the reaction before significant decomposition can occur.[9]

Section 2: Managing Impurities & Byproducts

Q4: I have a significant byproduct that I suspect is the furan analog. How can I prevent its formation and remove it?

The formation of a furan is the most common side reaction in the Paal-Knorr synthesis of pyrroles.[2] It arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself, without the involvement of the amine.

Mechanism of Furan vs. Pyrrole Formation:

G cluster_0 Paal-Knorr Reaction Pathways Dicarbonyl 1,4-Dicarbonyl Protonated_CO Protonated Carbonyl Dicarbonyl->Protonated_CO H+ Hemiaminal Hemiaminal Intermediate Protonated_CO->Hemiaminal + NH3 Enol Enol Intermediate Protonated_CO->Enol Tautomerization Pyrrole Pyrrole Product Hemiaminal->Pyrrole - 2H2O Hemiacetal Hemiacetal Intermediate Enol->Hemiacetal Intramolecular Attack Furan Furan Byproduct Hemiacetal->Furan - H2O

Caption: Competing pathways in the Paal-Knorr synthesis.

Prevention Strategies:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor the furan cyclization pathway.[2][4] Using a weak acid like acetic acid is a good first-line strategy.

  • Use Excess Amine: Employing a large excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate) can kinetically favor the formation of the hemiaminal intermediate over the competing enolization required for furan synthesis.[2]

Purification: If furan is formed, it can often be separated from the desired pyrrole carboxylic acid via:

  • Acid-Base Extraction: The pyrrole-2-carboxylic acid is acidic and can be extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH), leaving the neutral furan byproduct in the organic layer. The aqueous layer is then re-acidified to precipitate the desired product.

  • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. The polarity difference between the furan and the carboxylic acid usually allows for good separation.

Section 3: Optimized Experimental Protocols

The following protocols provide a robust starting point for the synthesis. All researchers should perform their own risk assessment before conducting any experiment.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Ethyl 5-Cyclohexyl-1H-pyrrole-2-carboxylate

This protocol uses a microwave reactor to accelerate the reaction and improve yield.[9]

Reagents & Setup:

  • Ethyl 2,5-dioxo-6-cyclohexylhexanoate (1,4-dicarbonyl precursor, 1.0 eq)

  • Ammonium acetate (NH₄OAc, 3.0 eq)

  • Glacial Acetic Acid (HOAc, 10 vol)

  • Microwave vial (appropriate size) and microwave reactor

Procedure:

  • In a microwave vial, dissolve the 1,4-dicarbonyl precursor in glacial acetic acid.

  • Add ammonium acetate to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-25 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ester intermediate to the final product.[11]

Reagents & Setup:

  • Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH, 2.5-3.0 eq)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric Acid (HCl, e.g., 3M) for acidification

Procedure:

  • Dissolve the pyrrole ester in a mixture of THF and water (e.g., 1:1 v/v).

  • Add a solution of NaOH in water to the flask.

  • Heat the mixture to reflux (or stir at 60-70 °C) for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate or diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Section 4: Data Summary & FAQs

Table 1: Comparison of Catalytic Systems for Paal-Knorr Pyrrole Synthesis

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
Acetic AcidReflux, 2-12 hSimple, readily available, minimizes furan formationLong reaction times, moderate yields[2]
p-TsOH in TolueneReflux with Dean-Stark, 4-8 hGood dehydrating conditionsHarsh, can cause substrate degradation[10]
Bismuth NitrateRoom Temp, CH₂Cl₂, 1-2 hVery mild conditions, fast reactionRequires stoichiometric catalyst in some cases[5]
Microwave / Acetic Acid120-140 °C, 10-30 minExtremely fast, high yields, less degradationRequires specialized equipment[9]
Silica Sulfuric Acid80-100 °C, solvent-free, 1-2 hHeterogeneous, reusable catalyst, easy workupMay require higher temperatures than microwave[4]

Q5: What is the detailed mechanism of the Paal-Knorr pyrrole synthesis?

The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration.[1][12] The initial attack of the amine on a protonated carbonyl forms a hemiaminal.[1] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, forming a dihydroxy-tetrahydropyrrole derivative.[9] This intermediate then undergoes a two-fold dehydration to yield the aromatic pyrrole ring.[7] The ring-forming step is generally considered the rate-determining step.[7]

Q6: Can I introduce the carboxylic acid group after forming the 5-cyclohexylpyrrole ring?

Yes, this is a viable alternative strategy. You could first synthesize 2-cyclohexylpyrrole and then introduce the carboxylic acid group at the 2-position. However, direct C-H carboxylation of a simple pyrrole can be challenging and may lead to mixtures of products. A more controlled method would involve:

  • Protection of the pyrrole nitrogen (e.g., with a Boc or SEM group).

  • Directed lithiation at the 2-position followed by quenching with CO₂.

  • Deprotection to yield the final acid. This multi-step approach is often more complex than the Paal-Knorr route starting from a dicarbonyl precursor that already contains the carboxylate (or ester) functionality.[13]

References

Technical Support Center: Purification of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and may be encountering challenges in its purification. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during purification?

A1: The most significant stability issue is the propensity for decarboxylation, a common trait for pyrrole-2-carboxylic acids, especially under acidic conditions or at elevated temperatures.[1][2][3][4][5] The mechanism often involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[3][4] Therefore, prolonged exposure to strong acids or high heat during purification and even storage should be avoided. Additionally, pyrrole rings can be susceptible to oxidation, which may lead to the formation of colored impurities.

Q2: How does the cyclohexyl group at the 5-position influence the purification strategy compared to the parent pyrrole-2-carboxylic acid?

A2: The C5-cyclohexyl substituent significantly increases the lipophilicity and steric bulk of the molecule. This has several implications for purification:

  • Solubility Profile: The compound will be significantly less soluble in polar solvents like water and more soluble in non-polar organic solvents such as hexanes, toluene, and dichloromethane compared to its unsubstituted counterpart.

  • Crystallinity: The bulky, flexible cyclohexyl group may interfere with efficient crystal packing, potentially making the compound more difficult to crystallize. It might lead to the formation of oils or amorphous solids during recrystallization attempts.

  • Chromatographic Behavior: The increased lipophilicity means that more non-polar mobile phases will be required for elution during normal-phase chromatography.

Q3: What are the likely impurities I might encounter after synthesizing this compound?

A3: The impurity profile will depend on the synthetic route employed. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the pyrrole ring synthesis.

  • Decarboxylation Product: 2-Cyclohexyl-1H-pyrrole, formed by the loss of CO2.

  • Side-Reaction Products: Isomeric products or byproducts from the cyclization reaction. For instance, if the synthesis involves a Paal-Knorr type reaction, incompletely cyclized intermediates could be present.

  • Oxidized Species: Highly colored, often polymeric, materials resulting from air oxidation of the pyrrole ring.

Troubleshooting Purification Workflows

This section provides solutions to specific problems you may encounter during the purification of this compound.

Scenario 1: Recrystallization Attempts Result in Oiling Out

Problem: "I've isolated my crude this compound, but every time I try to recrystallize it, the compound separates as an oil instead of forming crystals."

Analysis and Solution:

"Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before reaching the true melting point of the solid, causing it to separate as a liquid phase. The high lipophilicity and potentially low melting point of your compound due to the cyclohexyl group make this a common issue.

Troubleshooting Steps:

  • Solvent System Selection: You are likely using a solvent in which the compound is too soluble.

    • Switch to a less polar solvent system. If you are using a single solvent like ethanol or ethyl acetate, try a binary solvent system. A good starting point is a solvent in which the compound is highly soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).

    • Refer to the Solvent Properties Table (Table 1) to choose an appropriate pair. For example, a mixture of toluene and heptane or ethyl acetate and hexanes would be a logical choice.

  • Revised Recrystallization Protocol:

    • Step 1: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with very gentle warming.

    • Step 2: Slowly add the "anti-solvent" (e.g., hexanes) dropwise at the same temperature until the solution becomes faintly turbid.

    • Step 3: If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Step 4: Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Avoid rapid cooling, as this encourages oil formation.

    • Step 5 (Optional): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Scenario 2: Persistent Colored Impurities After Chromatography

Problem: "I have purified my compound by silica gel chromatography, but the final product still has a persistent yellow or brown tint."

Analysis and Solution:

Colored impurities in pyrrole derivatives are often polar, oxidized, or polymeric materials. While some may be removed by standard chromatography, highly polar impurities can stick to the silica gel and slowly leach out, contaminating the fractions. Alternatively, the compound itself might be degrading on the silica gel.

Troubleshooting Steps:

  • Assess Stability on Silica: Before performing a large-scale column, spot a solution of your purified (or semi-purified) compound on a TLC plate and let it sit in the air for 1-2 hours. Develop the plate to see if new, more polar (lower Rf) or baseline spots have formed. If so, your compound is degrading on the silica.

    • Mitigation: If degradation is observed, you can deactivate the silica gel by treating it with a small amount of a suitable base (e.g., 1% triethylamine in the mobile phase). This can neutralize the acidic sites on the silica that may promote degradation.

  • Activated Carbon Treatment: This is a classic technique for removing colored, non-volatile impurities.

    • Protocol:

      • Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate or methanol).

      • Add a small amount of activated carbon (typically 1-5% by weight of your compound).

      • Stir or gently heat the mixture for 15-30 minutes.

      • Filter the mixture through a pad of Celite® to remove the carbon.

      • Rotary evaporate the solvent to recover the decolorized product.

  • Acid-Base Extraction: This can be an effective way to separate the acidic product from neutral impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a mild aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution) to convert the carboxylic acid to its water-soluble salt.

      • Separate the aqueous layer, which now contains your product. The organic layer will retain non-acidic impurities.

      • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

      • Carefully acidify the aqueous layer with a mild acid (e.g., 1 M HCl or citric acid) to pH ~3-4, causing your purified product to precipitate.

      • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy based on the initial purity of your crude material.

Purification_Workflow start Crude 5-Cyclohexyl-1H-pyrrole- 2-carboxylic acid purity_check Assess Purity by TLC/LCMS/ ¹H NMR start->purity_check high_purity Purity >90%? Minor Impurities purity_check->high_purity low_purity Purity <90%? Complex Mixture high_purity->low_purity No recrystallization Recrystallization high_purity->recrystallization Yes acid_base Acid-Base Extraction low_purity->acid_base Are impurities non-acidic? chromatography Column Chromatography low_purity->chromatography Are impurities of similar polarity? final_product Pure Product (>98%) recrystallization->final_product reassess Reassess Purity acid_base->reassess chromatography->reassess reassess->recrystallization

Caption: Purification strategy selection workflow.

Data Tables for Method Development

Table 1: Solvent Properties for Recrystallization and Chromatography

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
n-Heptane0.1981.9Good anti-solvent.
Toluene2.41112.4Good solvent for dissolving the compound.
Dichloromethane3.1409.1Excellent solvent, but volatile.
Ethyl Acetate4.4776.0Good "all-around" solvent for both chromatography and recrystallization.
Methanol5.16532.7May be too polar, but useful for dissolving highly polar impurities.
Water10.210080.1The compound is likely insoluble; useful for extractions.

References

Technical Support Center: Synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic building block. Here, we move beyond simple protocols to dissect the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound typically follows a two-stage route: the initial formation of the pyrrole ring scaffold via a Paal-Knorr type reaction to yield an ester intermediate, followed by saponification to the desired carboxylic acid. While conceptually straightforward, each stage presents unique challenges, from competing reaction pathways to product degradation. This guide provides a structured, question-and-answer-based approach to diagnose and resolve the most common issues encountered in the laboratory.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing a corrective action plan.

Q1: My Paal-Knorr reaction to form the intermediate, ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate, is low-yielding and produces a significant, non-polar byproduct. What is happening?

A1: This is a classic issue in pyrrole synthesis stemming from the inherent reactivity of the 1,4-dicarbonyl precursor. The most probable cause is a competing furan synthesis pathway , which is favored under strongly acidic conditions (pH < 3).[1]

Causality & Mechanism: The Paal-Knorr synthesis is a competition between two nucleophiles—the amine for the pyrrole and the enol oxygen for the furan—attacking a protonated carbonyl.[2] If the reaction medium is too acidic, the amine is excessively protonated, reducing its nucleophilicity. This kinetically favors the intramolecular attack by the enol oxygen, leading to the formation of a furan byproduct, which is typically non-polar and can complicate purification.

Troubleshooting Protocol:

  • pH Control is Critical: Maintain a weakly acidic to neutral pH. The use of acetic acid as a catalyst and solvent is often sufficient to promote the reaction without causing excessive protonation of the amine.[1] Avoid strong mineral acids.

  • Amine Stoichiometry: Use a slight excess of the amine source (e.g., ammonium acetate or an aqueous solution of ammonia) to ensure the concentration of the free amine is high enough to outcompete the furan cyclization pathway.

  • Temperature Management: While heating is necessary, excessive temperatures can promote side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate, typically refluxing in a solvent like ethanol or acetic acid.

Diagram: Competing Pathways in the Paal-Knorr Synthesis

paal_knorr start 1,4-Dicarbonyl Precursor protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl H+ enol Enol Intermediate start->enol Tautomerization hemiaminal Hemiaminal protonated_carbonyl->hemiaminal + Amine (Weak Acid, pH 4-6) furan_intermediate Cyclized Hemiacetal protonated_carbonyl->furan_intermediate + Enol O-attack (Strong Acid, pH < 3) amine Amine (R-NH2) pyrrole_intermediate 2,5-Dihydroxy- tetrahydropyrrole hemiaminal->pyrrole_intermediate Intramolecular Cyclization furan Furan Side-Product furan_intermediate->furan -H₂O pyrrole Desired Pyrrole Product pyrrole_intermediate->pyrrole -2H₂O key1 Pyrrole (Desired) key2 Furan (Side-Reaction)

Caption: Competing pyrrole and furan synthesis pathways from a 1,4-dicarbonyl.

Q2: The saponification of my pyrrole ester is sluggish or incomplete, leaving a persistent, less polar spot on my TLC plate. How can I resolve this?

A2: Incomplete hydrolysis is a frequent hurdle. The ester group at the 2-position of a pyrrole ring can be surprisingly resistant to hydrolysis due to its electronic nature, which has been described as having a "doubly-vinylogus carbamate character".[3][4] The impurity you are observing is almost certainly the unhydrolyzed starting ester.[5]

Causality & Troubleshooting: Standard hydrolysis conditions may be insufficient to drive the reaction to completion. A more robust approach is required.

Data Summary: Comparative Hydrolysis Conditions

ConditionBase (eq.)Co-SolventTemp (°C)Typical Time (h)Efficacy & Remarks
Standard NaOH (2-3)EthanolReflux4-12Often incomplete for resistant esters.
Enhanced LiOH (3-5)THF/H₂O (1:1)60 - Reflux6-24LiOH is often more effective. THF improves substrate solubility.
Aggressive KOH (5-10)Methanol/H₂OReflux12-48For highly stubborn esters. Monitor closely for degradation.

Recommended Protocol for Robust Hydrolysis:

  • Dissolve the ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add 4-5 equivalents of lithium hydroxide (LiOH).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

  • Upon completion, cool the mixture, remove the THF under reduced pressure, and proceed with the acidic workup.

Q3: My final product yield is low, and I suspect decomposition during workup or purification. What is the likely cause?

A3: The primary non-hydrolytic side reaction for pyrrole-2-carboxylic acids is decarboxylation . This reaction is readily catalyzed by strong acids and/or high temperatures, leading to the formation of 2-cyclohexyl-1H-pyrrole as a volatile, often oily, byproduct.[5][6][7]

Causality & Mechanism: The mechanism for acid-catalyzed decarboxylation involves protonation of the pyrrole ring, which facilitates the elimination of carbon dioxide via an associative mechanism involving the addition of water to the carboxyl group.[6][7][8][9] This process is particularly problematic during the acidic workup of the hydrolysis reaction if excess acid is used or if the mixture is allowed to heat.

Troubleshooting Workflow: Minimizing Decarboxylation

troubleshoot_decarbox start Problem: Low Yield of Final Acid, Suspected Decomposition check_workup Review Acidic Workup Procedure start->check_workup check_purification Review Purification Method start->check_purification workup_issue Observation: Effervescence? Oily film? Product precipitates then redissolves? check_workup->workup_issue purification_issue Observation: Product degrades on silica column? Yield drops after recrystallization? check_purification->purification_issue workup_cause Root Cause: Acid-Catalyzed Decarboxylation during neutralization. workup_issue->workup_cause workup_solution Solution: 1. Cool mixture in ice bath before acidifying. 2. Add acid dropwise only to pH 3-4. 3. Filter precipitate immediately. 4. Do NOT heat during workup. workup_cause->workup_solution purification_cause Root Cause: Thermal or Acid-Induced Decarboxylation. purification_issue->purification_cause purification_solution Solution: 1. Avoid column chromatography if possible. 2. If chromatography is needed, buffer silica   with 1% triethylamine. 3. Recrystallize from neutral solvents   (e.g., Ethanol/Water) with minimal heating. purification_cause->purification_solution

Caption: Troubleshooting workflow for product loss due to decarboxylation.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal analytical methods for monitoring these reactions?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. For hydrolysis, use a mobile phase like 30-50% ethyl acetate in hexanes; the starting ester will have a high Rf, while the product carboxylic acid will have a much lower Rf (often near the baseline). For final product characterization, ¹H NMR is crucial to confirm the disappearance of the ester's ethyl signals and the appearance of a broad carboxylic acid proton signal. Mass spectrometry will confirm the correct molecular weight for the product and can help identify impurities like the unhydrolyzed ester or the decarboxylated byproduct.

  • Q: Can I avoid the hydrolysis step entirely?

    • A: It depends on your starting materials. If you can perform the Paal-Knorr synthesis using a precursor that already contains a protected carboxylic acid that can be deprotected under non-hydrolytic conditions (e.g., a benzyl ester deprotected by hydrogenolysis), you might avoid some of these issues. However, the 1,4-dicarbonyl precursors with an ester group are often the most accessible.

  • Q: My final product is an off-white or pinkish solid. Is this normal?

    • A: Pyrroles, particularly N-unsubstituted ones, can be susceptible to slow air oxidation over time, which can lead to coloration. This is often superficial and may not indicate significant impurity. However, if the color is intense, it could suggest the presence of polymeric or oxidized side products. Storing the final product under an inert atmosphere (nitrogen or argon) in the dark and refrigerated is recommended for long-term stability.

References

Technical Support Center: Optimizing Derivatization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying this versatile heterocyclic compound. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

Introduction

This compound is a key building block in medicinal chemistry. Its derivatization, particularly at the carboxylic acid moiety to form amides and esters, is a critical step in the synthesis of a wide range of biologically active molecules.[1][2] However, like many heterocyclic systems, the derivatization of this compound can present unique challenges, including low yields, side reactions, and purification difficulties. This guide will equip you with the knowledge to overcome these obstacles and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: What are the most common methods for derivatizing the carboxylic acid group?

The two primary derivatization pathways for the carboxylic acid group are amidation and esterification.[3]

  • Amidation: This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. Common coupling reagents include carbodiimides like EDC (in combination with HOBt or OxymaPure) and uronium/aminium salts such as HATU, HBTU, and COMU.[4][5][6]

  • Esterification: Fischer-Speier esterification, using an excess of the alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method.[7] Other methods involve the use of reagents like POCl3 or conversion to an acid chloride followed by reaction with an alcohol.[8]

Q2: I'm having trouble dissolving the starting material. What solvents are recommended?

The solubility of pyrrole carboxylic acids can be challenging in non-polar organic solvents. For coupling reactions, polar aprotic solvents are generally preferred.

  • Good choices: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent starting points for most amide coupling reactions.[4]

  • Alternatives: For specific applications or solubility issues, consider N-Methyl-2-pyrrolidone (NMP) or Tetrahydrofuran (THF).

  • For esterification: The alcohol reactant itself often serves as the solvent.[7]

Q3: How do I choose the right amide coupling reagent for my reaction?

The selection of a coupling reagent is critical for success and depends on the specific substrates and desired outcome.

Coupling ReagentKey AdvantagesPotential Drawbacks
EDC/HOBt Cost-effective, water-soluble byproducts for easy removal.[5][6]Can lead to racemization and N-acylurea side product formation if HOBt is omitted.[4][5]
HATU High coupling efficiency, fast reaction times, and reduced risk of epimerization.[6][9] Particularly effective for sterically hindered substrates.More expensive than carbodiimides. Can react with the amine if used in large excess.[5]
HBTU/TBTU Efficient and widely used.[4][9]Less reactive than HATU and may have a higher risk of racemization.[9]
COMU Safer alternative to HOBt/HOAt-based reagents, with high efficiency comparable to HATU.[4][5] Good solubility.Relatively newer and may be more costly.
Q4: How can I monitor the progress of my derivatization reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.

  • TLC System: A mobile phase of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted as needed. Adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape for carboxylic acids.

  • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective.

  • Interpretation: The disappearance of the starting carboxylic acid spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired amide or ester is the most frequent challenge. The flowchart below outlines a systematic troubleshooting process.

Troubleshooting_Yield start Low Yield of Desired Product cause1 Incomplete Carboxylic Acid Activation start->cause1 cause2 Poor Nucleophilicity of Amine/Alcohol start->cause2 cause3 Substrate Degradation or Side Reactions start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 solution1a Switch to a stronger coupling reagent (e.g., HATU). cause1->solution1a If using EDC/HOBt solution1b Increase stoichiometry of coupling reagent (1.1-1.5 eq). cause1->solution1b solution1c Ensure anhydrous conditions. cause1->solution1c solution2a Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq). cause2->solution2a For amide coupling solution2b Increase reaction temperature (monitor for side reactions). cause2->solution2b solution3a Run reaction under an inert atmosphere (N2 or Ar). cause3->solution3a solution3b Lower reaction temperature. cause3->solution3b solution4a Optimize solvent (try DMF, DCM, or NMP). cause4->solution4a solution4b Increase reaction time. cause4->solution4b

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions for Low Yield:
  • Incomplete Carboxylic Acid Activation: The first step in amide or ester formation is the activation of the carboxylic acid.[4] If this step is inefficient, the overall yield will be low.

    • For Amide Coupling: If you are using a carbodiimide like EDC with HOBt, consider switching to a more powerful uronium salt like HATU.[6][9] HATU forms a more reactive OAt-active ester, which can significantly accelerate the reaction.[9] Ensure all reagents are anhydrous, as water can quench the activated intermediate.

    • For Esterification: For Fischer esterification, ensure your acid catalyst (e.g., H₂SO₄) is fresh and added in a sufficient catalytic amount (5-10 mol%). For other methods, ensure the activating agent (e.g., SOCl₂, POCl₃) is not degraded.

  • Poor Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines/alcohols can be poor nucleophiles.

    • Amide Coupling: The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often crucial, especially when using uronium salt reagents or when the amine is provided as a salt (e.g., hydrochloride).[4]

    • General: Gently heating the reaction can sometimes overcome the activation energy barrier for nucleophilic attack. However, monitor the reaction closely by TLC to avoid decomposition.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates side reactions. Identifying and mitigating these is key to a clean reaction and straightforward purification.

Side_Products problem Side Product Formation side_product1 N-Acylurea (with carbodiimides) problem->side_product1 side_product2 Guanidinium Byproduct (with uronium reagents) problem->side_product2 side_product3 Dimerization/Oligomerization problem->side_product3 solution1 Add HOBt or OxymaPure to the reaction. side_product1->solution1 solution2 Pre-activate the carboxylic acid before adding the amine. side_product2->solution2 solution3 Use high dilution conditions. side_product3->solution3

Caption: Common side products and their solutions.

Detailed Solutions for Side Product Formation:
  • N-Acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[4][10]

    • Solution: This side reaction is effectively suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[11] These additives trap the O-acylisourea to form an active ester that is more stable towards rearrangement but still highly reactive with the amine.

  • Guanidinium Byproduct: Uronium/aminium reagents like HATU can react directly with the amine nucleophile, especially if the amine is present in excess or if the carboxylic acid activation is slow.[11]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine. This ensures that the active ester is formed first, minimizing the opportunity for the coupling reagent to react with the amine.

  • Dimerization: The activated carboxylic acid can sometimes react with another molecule of the starting carboxylic acid or the amine, leading to dimers or oligomers.

    • Solution: Performing the reaction under more dilute conditions can disfavor these intermolecular side reactions.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Carbodiimide Byproducts:

    • If using DCC , the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[5]

    • If using EDC , the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[5] A standard workup involves washing the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Chromatography Issues: If your product is difficult to separate from residual starting materials or byproducts by column chromatography:

    • Optimize the Solvent System: Experiment with different solvent systems for your column. A gradient elution may be necessary.

    • Consider Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then slowly cool it or add an anti-solvent to induce crystallization.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a reliable starting point for the amidation of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)[6]

  • DIPEA (2.5 eq)[6]

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).

  • Pre-activation: Add HATU, followed by DIPEA to the stirred solution. Allow the mixture to stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (typically complete within 1-4 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Protocol for Fischer Esterification

This protocol is a straightforward method for preparing simple alkyl esters.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., methanol, ethanol; used in large excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄; 0.1-0.2 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound in a large excess of the desired alcohol.

  • Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine to neutralize and remove the acid catalyst.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography if necessary.

References

stability issues of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid in solution. As a valued compound in drug discovery and development, understanding its stability profile is critical for generating reliable and reproducible experimental data. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Understanding the Stability of this compound

The stability of this compound in solution is influenced by several factors, including pH, solvent, temperature, light, and the presence of oxidizing agents. The core structure, a pyrrole-2-carboxylic acid, provides clues to its potential degradation pathways. The pyrrole ring, being an electron-rich aromatic system, is susceptible to oxidation and electrophilic attack, particularly under acidic conditions which can lead to polymerization.[1] The carboxylic acid moiety introduces pH-dependent solubility and reactivity.

Core Structural Features and Stability Considerations:
  • Pyrrole Ring: The nitrogen lone pair contributes to the aromaticity, making the ring electron-rich and reactive towards oxidative and certain acidic conditions.

  • Carboxylic Acid Group: This group dictates the molecule's solubility in aqueous solutions, which is generally higher at neutral to alkaline pH where the carboxylate form predominates. It is also a potential site for esterification reactions.

  • Cyclohexyl Group: This bulky, non-polar substituent influences the molecule's solubility in organic solvents and may offer some steric hindrance to certain reactions.

Part 2: Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during your experiments.

FAQ 1: My compound seems to be degrading in my aqueous buffer. What is the likely cause and how can I prevent it?

Answer: Degradation in aqueous buffers is often linked to pH and temperature. Pyrrole derivatives can be particularly unstable in strongly alkaline or acidic conditions.[2][3]

Troubleshooting Steps:

  • pH Assessment:

    • The Problem: Pyrrole rings can be unstable at low pH (acid-catalyzed polymerization or ring-opening) and high pH (base-catalyzed hydrolysis or oxidation). Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown them to be extremely unstable in alkaline medium and labile in acidic medium, while being stable in neutral medium.[2][3]

    • Solution: Prepare your solutions in a neutral buffer (pH 6.5-7.5). If your experiment requires a different pH, run a preliminary stability study at that specific pH.

  • Temperature Control:

    • The Problem: Elevated temperatures accelerate most degradation reactions.

    • Solution: Prepare solutions fresh and store them at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, always perform a freeze-thaw stability study to ensure the compound remains stable after thawing.

  • Atmosphere Control:

    • The Problem: The electron-rich pyrrole ring is susceptible to oxidation. Dissolved oxygen in your buffer can contribute to this degradation.

    • Solution: For sensitive experiments, degas your buffer by sparging with an inert gas like nitrogen or argon before dissolving the compound.

Experimental Protocol: Preliminary pH Stability Assessment

This protocol will help you determine the optimal pH for your working solutions.

Objective: To assess the stability of this compound at different pH values over a set time course.

Materials:

  • This compound

  • Buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • Organic solvent for stock solution (e.g., DMSO, Methanol)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC grade solvents

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent.

  • Working Solution Preparation: Dilute the stock solution into each of the pH buffers to a final concentration of 100 µg/mL.

  • Time Points: Analyze the solutions by HPLC at T=0, 2, 4, 8, and 24 hours. Keep the solutions at a constant temperature (e.g., room temperature or 37°C) for the duration of the experiment.

  • HPLC Analysis: At each time point, inject an equal volume of each working solution. Monitor the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0.

pHT=0 (Peak Area)T=2h (% Remaining)T=4h (% Remaining)T=8h (% Remaining)T=24h (% Remaining)
4100%
7100%
9100%
FAQ 2: I am observing multiple peaks in my chromatogram after leaving my solution on the benchtop. What could be happening?

Answer: The appearance of new peaks suggests degradation. The most likely culprits are photodegradation and oxidation, especially for pyrrole-containing compounds.[2][3]

Troubleshooting Workflow:

G start Multiple peaks observed in chromatogram check_light Was the solution exposed to light? start->check_light check_air Was the solution exposed to air for an extended period? start->check_air photodegradation Potential Photodegradation check_light->photodegradation Yes oxidation Potential Oxidation check_air->oxidation Yes protect_light Protect from light using amber vials or covering with foil. photodegradation->protect_light use_inert_gas Degas solvent and store under inert gas (N2 or Ar). oxidation->use_inert_gas fresh_solution Prepare fresh solutions before use. protect_light->fresh_solution use_inert_gas->fresh_solution

Caption: Troubleshooting workflow for unexpected degradation.

FAQ 3: What are the best practices for preparing and storing stock solutions of this compound?

Answer: Proper preparation and storage are crucial for maintaining the integrity of your compound.

Recommended Storage and Handling:

  • Solid Form: Store the solid compound under an inert gas (nitrogen or argon) at 2-8°C.[4]

  • Stock Solutions:

    • Solvent Choice: For long-term storage, use a non-protic, anhydrous solvent like DMSO or DMF. For immediate use in aqueous buffers, a stock in methanol or ethanol is acceptable. Pyrrole-2-carboxylic acid is soluble in methanol.[5]

    • Concentration: Prepare a high-concentration stock to minimize the volume of organic solvent in your final assay.

    • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • Container: Use amber glass vials to protect from light.

Part 3: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound can aid in identifying degradation products and designing mitigation strategies. The following diagram illustrates hypothetical degradation pathways based on the known reactivity of pyrrole derivatives.

G parent 5-Cyclohexyl-1H-pyrrole- 2-carboxylic acid oxidized Oxidized Pyrrole Derivatives (e.g., ring-opened products) parent->oxidized Oxidizing agents (O2) polymerized Polymerized Products parent->polymerized Strong Acid (H+) esterified Ester Product (if alcohol is present) parent->esterified Alcohol solvent + Acid catalyst

Caption: Potential degradation pathways.

Part 4: Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
pH Maintain solutions at a neutral pH (6.5-7.5).Pyrrole derivatives show instability in strongly acidic or alkaline conditions.[2][3]
Solvent For stock solutions, use anhydrous DMSO or DMF. For aqueous experiments, buffer at a neutral pH.Minimizes hydrolysis and other solvent-mediated degradation.
Temperature Store solid at 2-8°C. Store stock solutions at -20°C or -80°C. Prepare working solutions fresh.Reduces the rate of chemical degradation.
Light Protect solutions from light by using amber vials or covering with foil.Pyrrole compounds can be photolabile.[2][3]
Atmosphere For long-term storage or sensitive applications, degas solvents and store under an inert atmosphere (N2 or Ar).The electron-rich pyrrole ring is susceptible to oxidation.

References

troubleshooting low bioactivity of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid derivatives. This guide is designed to help you troubleshoot and resolve common issues related to low or inconsistent bioactivity in your experiments. We will explore potential causes ranging from fundamental physicochemical properties to complex cellular mechanisms, providing detailed, actionable protocols and the scientific rationale behind them.

Introduction: Understanding the Molecule

The this compound scaffold presents a unique combination of chemical features that influence its biological behavior. The pyrrole-2-carboxylic acid moiety is a recognized pharmacophore found in numerous bioactive compounds[1][2]. The cyclohexyl group at the 5-position significantly increases the molecule's lipophilicity. This balance between a polar carboxylic acid group and a lipophilic cyclohexyl ring governs properties like solubility, membrane permeability, and protein binding, all of which are critical for achieving desired biological activity.

This guide is structured as a logical troubleshooting workflow. If you are observing lower-than-expected potency, start with Section 1 and proceed sequentially.

Section 1: The Compound - Verifying the Basics

Before investigating complex biological explanations, it is crucial to rule out issues with the compound itself. Inconsistent results often originate from problems with compound solubility, stability, or concentration.

Troubleshooting Guide: Compound Physicochemical Properties

Question: My IC50 value in a cell-based assay is much higher than expected, or my results are not reproducible. Where should I start?

Answer: Start by verifying the fundamental properties of your compound in the specific medium used for your assay. Poor aqueous solubility is a very common issue for lipophilic molecules and can lead to artificially low potency measurements.[3][4]

Step 1.1: Assess Compound Solubility

The first and most critical step is to determine the kinetic solubility of your derivative in your exact assay medium (including serum, if applicable). The measured bioactivity is only meaningful for the portion of the compound that is actually in solution.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol provides a quick assessment of precipitation when your DMSO stock is diluted into aqueous assay buffer.

  • Preparation: Prepare a 10 mM stock solution of your this compound derivative in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in DMSO.

  • Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your assay medium (e.g., 198 µL). This creates a range of final compound concentrations, ensuring the final DMSO concentration is consistent and ideally below 0.5% to avoid solvent artifacts.[5]

  • Incubation: Incubate the plate at the temperature of your biological assay (e.g., 37°C) for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Analysis: The concentration at which a significant increase in light scattering is observed above the baseline (buffer + DMSO only) is your approximate kinetic solubility limit. Do not use concentrations above this limit in your bioassays.

Question: I've confirmed my compound is soluble at the tested concentrations, but the potency is still low. What's next?

Answer: The next step is to consider how the compound interacts with the cellular environment. A compound must be able to cross the cell membrane to reach intracellular targets. The physicochemical properties of your derivative—a lipophilic cyclohexyl group and an ionizable carboxylic acid—create a complex scenario for cell permeability.

Section 2: The Cell - Permeability and Efflux

For a compound to act on an intracellular target, it must first cross the cell membrane. Low permeability or active removal from the cell by efflux pumps are common reasons for discrepancies between biochemical and cell-based assay results.[5][6]

Troubleshooting Guide: Cellular Access

Question: How do I know if my compound is getting into the cells?

Answer: A standard method to assess this is the Caco-2 permeability assay, which models the intestinal epithelial barrier.[7][8] This assay can determine if your compound is likely to have good passive permeability and whether it is a substrate for active efflux pumps.

cluster_0 Compound Fate in a Cell-Based Assay Compound Compound in Medium Membrane Cell Membrane Compound->Membrane Passive Diffusion Inside Intracellular Space Membrane->Inside Efflux Efflux Pump (e.g., P-gp) Inside->Efflux Target Intracellular Target Inside->Target Metabolism Metabolic Enzymes (e.g., CYPs) Inside->Metabolism Efflux->Compound Efflux Activity Biological Activity Target->Activity Inactive Inactive Metabolite Metabolism->Inactive

Caption: Potential fates of a compound in a cellular assay.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TER).

  • Assay Setup (Apical to Basolateral - A->B):

    • Add your compound (at a single, soluble concentration) to the apical (A) chamber.

    • Add fresh, compound-free medium to the basolateral (B) chamber.

  • Assay Setup (Basolateral to Apical - B->A):

    • In a separate set of wells, add your compound to the basolateral (B) chamber.

    • Add fresh, compound-free medium to the apical (A) chamber.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume removed with fresh medium.

  • Quantification: Analyze the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.

  • Calculation:

    • Calculate the Papp value for both A->B and B->A directions.

    • Calculate the Efflux Ratio = Papp (B->A) / Papp (A->B).

    • Interpretation: An efflux ratio ≥2 suggests the compound is actively transported out of the cell by efflux pumps.[7]

Table 1: Interpreting Permeability Assay Results

Efflux RatioPapp (A->B) Value (x 10⁻⁶ cm/s)Interpretation & Next Steps
< 2> 10High Permeability: Cellular access is not the issue. Proceed to Section 3 (Target Engagement).
< 2< 5Low Permeability: The compound struggles to cross the membrane passively. Consider medicinal chemistry efforts to optimize physicochemical properties.
≥ 2AnyActive Efflux: The compound is being actively removed from the cell.[9][10] This reduces intracellular concentration. Next Step: Repeat the bioassay in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or valspodar) to see if potency is restored.[8][11]

Section 3: The Target - Confirming Engagement

If your compound is soluble and can enter the cell but still shows low activity, you must confirm it is physically interacting with its intended protein target in the cellular environment. A high concentration of competing endogenous ligands or compound sequestration can prevent target binding.[6][12]

Troubleshooting Guide: Target Interaction

Question: How can I prove my compound binds to its target inside a living cell?

Answer: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or cell lysates.[13] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

cluster_1 Troubleshooting Workflow for Low Bioactivity Start Low Bioactivity Observed Solubility Step 1: Assess Solubility in Assay Medium Start->Solubility Permeability Step 2: Assess Cell Permeability (e.g., Caco-2) Solubility->Permeability Soluble Optimize Optimize Formulation or Compound Structure Solubility->Optimize Insoluble Target Step 3: Confirm Target Engagement (e.g., CETSA) Permeability->Target Permeable Permeability->Optimize Impermeable Efflux Test with Efflux Pump Inhibitors Permeability->Efflux Efflux Substrate Metabolism Step 4: Investigate Metabolism (e.g., Microsome Stability) Target->Metabolism Engagement Confirmed Target->Optimize No Engagement Metabolism->Optimize Unstable End Potency Issue Resolved Metabolism->End Stable Efflux->Target

Caption: A logical workflow for troubleshooting low compound potency.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) Workflow

  • Cell Treatment: Treat intact cells with your compound at various concentrations and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 65°C) to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to separate the soluble (folded) proteins in the supernatant from the aggregated (denatured) proteins in the pellet.

  • Detection: Analyze the amount of the specific target protein remaining in the supernatant using a method like Western Blot or an immunoassay (e.g., ELISA, HTRF).

  • Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization and confirms target engagement.

Section 4: Advanced Topics & FAQs

This section addresses other potential factors that can influence the bioactivity of this compound derivatives.

Q1: Could my compound be rapidly metabolized by the cells?

A1: Yes, this is a distinct possibility. The pyrrole ring can be a site for metabolic modification by Cytochrome P450 (CYP) enzymes, potentially leading to a less active or inactive metabolite.[14][15][16] The carboxylic acid moiety can also undergo phase II metabolism, such as glucuronidation, which typically facilitates excretion. To test this, you can perform a metabolic stability assay using liver microsomes, which are rich in metabolic enzymes.[14] A short half-life in this assay would suggest rapid metabolism is a likely cause of low cellular potency.

Q2: My compound contains a carboxylic acid. Could this be causing off-target effects or toxicity?

A2: While the carboxylic acid group is common in many safe and effective drugs, it can be associated with certain liabilities. High concentrations of some carboxylic acid-containing drugs, particularly NSAIDs, can be associated with mitochondrial dysfunction and gastrointestinal irritation.[17][18] It is important to run cytotoxicity counter-screens (e.g., an MTT or CellTiter-Glo® assay) in parallel with your functional assays to ensure the observed effects are not due to general cell death.

Q3: What formulation strategies can I use if my compound has poor solubility?

A3: Overcoming poor aqueous solubility is a major challenge in drug development.[3][19][20] Several formulation strategies can be employed to improve the bioavailability of your compound for in vitro and in vivo studies.

Table 2: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionKey AdvantagesConsiderations
Nanonization Reducing particle size to the nanometer range (nanosuspensions) increases the surface area for dissolution.[19][20]Can significantly enhance dissolution rate and bioavailability.Requires specialized equipment (e.g., wet media milling); potential for particle agglomeration.[19]
Solid Dispersions Dispersing the compound in an amorphous form within a carrier matrix (often a polymer).[3][20]Can create a supersaturated state upon dissolution, boosting solubility.[3]The amorphous state is thermodynamically unstable and can revert to a less soluble crystalline form over time.
Lipid-Based Formulations Dissolving the compound in oils, surfactants, or emulsifying agents (e.g., SEDDS/SMEDDS).[19][21]Highly effective for lipophilic ('grease-ball') molecules; can improve absorption via lymphatic pathways.The choice of lipids and surfactants is critical and requires careful screening.
Complexation Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[3][21]Can dramatically increase aqueous solubility.The complex must dissociate to release the free drug for activity; potential for toxicity at high cyclodextrin concentrations.[3]

References

Technical Support Center: Chiral Separation of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral separation of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid enantiomers. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. In drug development, regulatory agencies often require the characterization and testing of individual enantiomers to ensure the safety and efficacy of a new chemical entity. Separating the enantiomers of this compound is a critical step to evaluate the biological activity of each isomer independently and develop a stereochemically pure active pharmaceutical ingredient (API).

Q2: What are the primary chromatographic techniques for separating this type of acidic chiral molecule?

The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods utilize a chiral stationary phase (CSP) to achieve separation.

  • HPLC: Offers versatility with multiple modes, including normal-phase (NP), reversed-phase (RP), and polar organic mode. Polysaccharide-based CSPs are widely successful for a broad range of compounds, including pyrrole derivatives.

  • SFC: Is often considered a "green" alternative that uses supercritical CO₂ as the main mobile phase, reducing organic solvent consumption. It is a form of normal-phase chromatography and is known for providing fast and efficient separations, particularly for chiral compounds.

Q3: Which type of Chiral Stationary Phase (CSP) is recommended for starting method development?

For acidic compounds like this compound, polysaccharide-based CSPs are the industry standard and the most logical starting point. These phases, derived from cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities.

  • Recommended Starting CSPs:

    • Amylose-based: Chiralpak® IA, AD, AS series.

    • Cellulose-based: Chiralcel® OD, OJ series.

Anion-exchange type CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are also highly effective specifically for acidic analytes, operating on an ion-exchange mechanism.

Q4: Why is a mobile phase additive essential for separating this acidic compound?

The carboxylic acid moiety (-COOH) on your molecule is ionizable. In its ionized (anionic) state, it can interact strongly and non-specifically with the silica support of the column, leading to severe peak tailing and poor resolution. An acidic additive is required to:

  • Suppress Ionization: By adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase, the equilibrium of the carboxylic acid is shifted towards its neutral, protonated form.

  • Improve Peak Shape: The neutral form has fewer secondary interactions with the column, resulting in more symmetrical, Gaussian peaks.

  • Enhance Chiral Recognition: A consistent protonation state ensures a more uniform interaction with the chiral selector, often leading to better enantioselectivity.

Chiral Method Development Workflow

A systematic approach is crucial for efficient method development. The following workflow outlines a logical screening process to achieve a successful separation.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_result Phase 3: Final Method cluster_alternative Alternative Strategy Start Start: Prepare Racemic Standard in Mobile Phase Solvent SelectCSPs Select 2-3 Polysaccharide CSPs (e.g., Chiralpak IA, IC, AD) Start->SelectCSPs ScreenMP Screen Mobile Phases (Normal & Polar Organic) SelectCSPs->ScreenMP CheckRes Resolution (Rs) > 1.5? ScreenMP->CheckRes OptimizeAdd Optimize Acidic Additive (Type & Concentration) CheckRes->OptimizeAdd No Success Successful Separation: Validate Method CheckRes->Success Yes OptimizeFlow Optimize Flow Rate & Temperature OptimizeAdd->OptimizeFlow TrySFC Consider SFC or Reversed-Phase Method OptimizeAdd->TrySFC OptimizeFlow->CheckRes

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide

Problem: I see no separation or very poor resolution (Rs < 1.0) between my enantiomers.
  • Possible Cause 1: Suboptimal Chiral Stationary Phase (CSP). The most common reason for poor resolution is that the selected CSP does not provide enantioselective interactions for your molecule. Chiral recognition is highly specific.

    • Solution: Screen a different CSP. If you started with an amylose-based column (e.g., Chiralpak AD-H), try a cellulose-based column (e.g., Chiralcel OD-H) or a modern immobilized phase like Chiralpak IA or IC. These phases offer different spatial arrangements and interaction sites.

  • Possible Cause 2: Incorrect Mobile Phase Composition. The choice of alcohol (modifier) and its concentration in the mobile phase dramatically affects selectivity.

    • Solution:

      • Change the Alcohol: If using Isopropanol (IPA), try Ethanol (EtOH). EtOH is more polar and can alter the hydrogen bonding interactions between the analyte and the CSP.

      • Vary the Modifier Percentage: Systematically adjust the alcohol percentage. Create a gradient or run isocratic methods from 5% to 20% alcohol in hexane to find the "sweet spot" for resolution.

Problem: My peaks are tailing severely.
  • Possible Cause 1: Analyte Ionization. As a carboxylic acid, your compound will tail if it is in its anionic form. This is the most likely cause.

    • Solution: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to your mobile phase. This suppresses the ionization of the carboxylic acid group, reducing secondary interactions with the silica surface and sharpening the peak.

  • Possible Cause 2: Column Contamination or Degradation. Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used for cleaning. Caution: Never use these "forbidden" solvents on standard coated polysaccharide columns, as it will permanently damage the phase.

  • Possible Cause 3: Sample Overload. Injecting too much mass on the column can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample by a factor of 10 and re-inject.

Problem: My peaks are fronting.
  • Possible Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., dissolved in pure ethanol for a 95:5 Hexane:Ethanol mobile phase), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.

  • Possible Cause 2: Column Overload. While less common than tailing, severe overload can also manifest as fronting.

    • Solution: As with tailing, reduce the sample concentration or injection volume.

Problem: My retention times are drifting or inconsistent.
  • Possible Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially when used with additives, can require longer equilibration times than achiral columns.

    • Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes before starting your analysis. Ensure the backpressure and detector baseline are stable.

  • Possible Cause 2: Mobile Phase Additive "Memory Effect". Additives can strongly adsorb to the stationary phase. If you switch from a mobile phase containing one additive to another (or to a neutral one), the previously used additive can slowly leach off, causing retention time drift for many column volumes.

    • Solution: When changing methods, dedicate columns to specific additive types (acidic, basic, neutral) if possible. If not, flush the column extensively with an intermediate solvent like Isopropanol before introducing the new mobile phase. For robust immobilized columns, a flush with a strong solvent like THF can help "reset" the stationary phase.

Advanced Considerations & Pro-Tips

Immobilized vs. Coated CSPs

Understanding the difference is key to robust method development and troubleshooting.

FeatureCoated CSPs (e.g., Chiralpak AD-H)Immobilized CSPs (e.g., Chiralpak IA)
Construction Chiral polymer is physically adsorbed onto the silica.Chiral polymer is covalently bonded to the silica.
Solvent Compatibility Restricted to specific solvents (e.g., alkanes, alcohols).Compatible with a universal range of organic solvents (THF, DCM, Ethyl Acetate, etc.).
Robustness Less robust; "forbidden" solvents will dissolve the phase.Highly robust; allows for aggressive column washing and wider mobile phase choices.
Method Development Limited solvent choices for optimizing selectivity.Expanded solvent choices can unlock unique selectivities not possible on coated phases.

Pro-Tip: For this compound, an immobilized CSP like Chiralpak IA or IC is highly recommended. The ability to use an expanded range of solvents provides more tools to resolve a challenging separation.

Leveraging Supercritical Fluid Chromatography (SFC)

If HPLC methods fail to provide adequate separation or if higher throughput is needed, SFC is an excellent alternative.

  • Advantages of SFC:

    • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, leading to faster analysis times (often 3-5 times faster than HPLC).

    • Solvent Reduction: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.

    • Unique Selectivity: SFC can sometimes provide better separation than HPLC for certain compounds.

Starting SFC Conditions for an Acidic Analyte:

  • Column: Chiralpak IA-3, IC-3 (3 µm particle size)

  • Mobile Phase: CO₂ / Methanol gradient

  • Additive: 0.1% TFA or Acetic Acid (pre-mixed in the Methanol modifier)

  • Backpressure: 150 bar

  • Temperature: 40 °C

preventing degradation of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, like many pyrrole derivatives, it is susceptible to degradation, which can compromise the integrity of your experiments and the quality of your final products. The primary degradation pathways for this compound are oxidation of the electron-rich pyrrole ring and decarboxylation of the carboxylic acid group. The presence of the bulky cyclohexyl group at the C5 position can influence the rate and nature of these degradation processes. This guide will provide you with the knowledge and tools to effectively store and handle this compound, ensuring its stability and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a change in the color of my solid this compound, from white to a brownish tint. What could be the cause?

A change in color from white to brown is a common indicator of degradation, likely due to oxidation of the pyrrole ring. Pyrroles are known to be sensitive to air and light, which can lead to the formation of colored polymeric byproducts.

  • Causality: The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This oxidation can lead to the formation of highly conjugated, colored impurities.

  • Troubleshooting:

    • Immediately transfer the compound to an amber vial to protect it from light.

    • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

    • Store the compound at the recommended low temperature (2-8 °C).

    • If you suspect significant degradation, it is advisable to purify a small sample by recrystallization or column chromatography and confirm its identity and purity by analytical techniques such as NMR or LC-MS before use.

Q2: My NMR analysis of a stored sample of this compound shows a new singlet in the aromatic region and the disappearance of the carboxylic acid proton peak. What degradation product might this be?

The observation of a new aromatic singlet and the loss of the carboxylic acid proton signal strongly suggest that decarboxylation has occurred, leading to the formation of 2-Cyclohexyl-1H-pyrrole.

  • Causality: Pyrrole-2-carboxylic acids are known to undergo decarboxylation, a reaction that can be catalyzed by heat or acidic conditions.[1][2] The stability of the resulting pyrrole ring can drive this process.

  • Troubleshooting:

    • Review your storage conditions. Ensure the compound is not stored near any acidic vapors and that the storage temperature is consistently maintained.

    • When preparing solutions, use high-purity, neutral solvents. Avoid acidic conditions unless required for a specific reaction, and if so, use the acidic reagent immediately before the reaction.

    • To confirm the presence of 2-Cyclohexyl-1H-pyrrole, you can compare the NMR spectrum with a reference spectrum if available, or use LC-MS to identify the mass of the suspected degradation product.

Q3: I am dissolving this compound for an experiment and notice the solution turning yellow. Is this a sign of degradation?

A yellowing of the solution upon dissolution can indicate the onset of degradation, particularly if the solvent is not deoxygenated or if the solution is exposed to light.

  • Causality: Dissolving the compound increases its molecular mobility and exposes it to any dissolved oxygen or impurities in the solvent, which can accelerate oxidative degradation.

  • Troubleshooting:

    • Use freshly opened, high-purity solvents. For sensitive applications, degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method before use.

    • Prepare solutions immediately before use and protect them from light by wrapping the container in aluminum foil or using amber glassware.

    • If the experiment allows, keep the solution under an inert atmosphere.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions, including oxidation and decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation of the pyrrole ring.
Light Amber vial or protection from lightPrevents photo-induced degradation pathways.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential acid-catalyzed degradation.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a UV or DAD detector and a mass spectrometer (LC-MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV/MS method. A typical starting method could be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (determined by UV scan) and MS detection to identify the mass of the parent compound and any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and characterize any new peaks corresponding to degradation products using their retention times, UV spectra, and mass-to-charge ratios.

Protocol 2: Routine Purity Check by HPLC

Objective: To perform a quick purity check of a stored sample of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a UV detector

Methodology:

  • Standard Preparation: Prepare a standard solution of a known pure sample of this compound at 0.1 mg/mL in acetonitrile.

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration (0.1 mg/mL) in acetonitrile.

  • HPLC Analysis:

    • Use the HPLC method described in Protocol 1.

    • Inject the standard and sample solutions.

  • Data Analysis: Compare the chromatogram of the stored sample to the standard. The presence of significant additional peaks in the sample chromatogram indicates degradation. The purity can be estimated by calculating the area percentage of the main peak.

Visualizing Degradation Pathways

The primary degradation pathways for this compound are oxidation and decarboxylation.

G cluster_main This compound cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation A This compound B Oxidized Products (e.g., Hydroxylated species, Ring-opened products, Polymers) A->B O2, Light, Heat C 2-Cyclohexyl-1H-pyrrole A->C Heat, Acid

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of your compound.

G start Receive/Synthesize Compound storage Store under Recommended Conditions (2-8 °C, Inert Gas, Dark) start->storage sampling Take Sample for Analysis storage->sampling analysis Perform HPLC-UV/MS Analysis sampling->analysis data Analyze Data (Purity Check, Impurity Profiling) analysis->data decision Compound Stable? data->decision use Proceed with Experiment decision->use Yes troubleshoot Troubleshoot Storage/Handling (Repurify if necessary) decision->troubleshoot No troubleshoot->storage

Caption: Workflow for routine stability assessment.

References

common impurities in commercial 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this compound in experimental settings. The information provided herein is based on established principles of organic chemistry and analytical science to ensure technical accuracy and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: While the exact impurity profile can vary between manufacturers and batches, impurities in commercial this compound typically originate from the synthetic route used for its preparation. The most common and logical synthetic pathway is a variation of the Paal-Knorr pyrrole synthesis, followed by hydrolysis.[1][2][3][4][5] Based on this, the following impurities are plausible:

  • Starting Materials:

    • Unreacted 1,4-dicarbonyl precursor: A key building block for the pyrrole ring, its incomplete consumption during the reaction will lead to its presence in the final product.

    • Residual amine: If an amine is used for the cyclization and is not fully removed during work-up, it can remain as an impurity.

  • Reaction Intermediates:

    • Hemiaminal intermediate: This is a transient species in the Paal-Knorr synthesis, but under certain conditions, it or its dehydrated byproducts could persist.[1][2]

  • Byproducts of the Synthesis:

    • 5-Cyclohexyl-1H-pyrrole-2-carboxylate ester: If the synthesis involves the preparation of an ester intermediate followed by hydrolysis, incomplete hydrolysis will result in the presence of the corresponding ester.

    • Products of side-reactions: The Paal-Knorr synthesis can sometimes yield furan derivatives as byproducts, especially under strongly acidic conditions.[5][6]

  • Degradation Products:

    • 5-Cyclohexyl-1H-pyrrole: Decarboxylation of the carboxylic acid group can occur, particularly if the compound is exposed to high temperatures or acidic conditions, leading to the formation of the corresponding pyrrole without the carboxylic acid functionality.

  • Residual Solvents and Reagents:

    • Solvents used in the synthesis and purification (e.g., toluene, ethanol, ethyl acetate) and reagents like acids or bases used for catalysis and work-up may be present in trace amounts.

The following table summarizes these potential impurities:

Impurity CategorySpecific Example/TypeOrigin
Starting Materials 1-Cyclohexyl-1,4-dione derivativeIncomplete Paal-Knorr reaction
Ammonia or primary amineIncomplete reaction or removal during work-up
Intermediates/Byproducts Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylateIncomplete hydrolysis of an ester precursor
Furan derivativesSide reaction during Paal-Knorr synthesis under acidic conditions
Degradation Products 5-Cyclohexyl-1H-pyrroleDecarboxylation of the final product
Residuals Toluene, Ethanol, Acetic Acid, etc.Remnants from the synthesis and purification process
Q2: I am observing an unexpected peak in my HPLC analysis with a longer retention time than my product. What could it be?

A2: In reverse-phase HPLC, a longer retention time generally indicates a less polar compound. A likely candidate for such an impurity is the unhydrolyzed ester precursor , for example, ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate. Esters are significantly less polar than their corresponding carboxylic acids.

Troubleshooting Steps:

  • Confirm the presence of an ester: Use a complementary analytical technique like LC-MS to check for a mass corresponding to the suspected ester.

  • Force hydrolysis: Take a small aliquot of your sample, subject it to hydrolysis conditions (e.g., reflux with aqueous NaOH), and re-analyze by HPLC. If the impurity peak diminishes and the product peak increases, this strongly suggests the impurity is the unhydrolyzed ester.

Q3: My NMR spectrum shows a singlet at around 6.0-6.5 ppm that I can't assign to my product. What might this be?

A3: A singlet in this region for a pyrrole derivative could indicate the presence of the decarboxylation product , 5-Cyclohexyl-1H-pyrrole. The loss of the electron-withdrawing carboxylic acid group would shift the proton signals of the pyrrole ring.

Causality: Decarboxylation of pyrrole-2-carboxylic acids can be induced by heat or strong acid.[7] If your sample has been stored improperly or subjected to harsh conditions during work-up, this degradation pathway is a strong possibility.

Troubleshooting Guides

Issue 1: Low Purity of Commercial this compound

Symptoms:

  • Broad melting point range.

  • Multiple peaks observed in HPLC or GC analysis.

  • Unexpected signals in NMR spectra.

Potential Cause: The presence of multiple impurities from the synthetic process or degradation.

Workflow for Purity Assessment and Purification:

Caption: Workflow for purity assessment and purification.

Detailed Protocols:

Protocol 1: Purity Assessment by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a stock solution of your sample in methanol or acetonitrile.

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Run the gradient to separate compounds of different polarities.

    • Analyze the resulting chromatogram for the presence of multiple peaks.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral or basic impurities.[8][9]

  • Dissolve the impure sample in an organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH or NaHCO3). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization

  • Select a suitable solvent system. For carboxylic acids, mixtures of an alcohol and water (e.g., methanol/water or ethanol/water) are often effective.

  • Dissolve the impure solid in the minimum amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Issue 2: Inconsistent Results in Subsequent Reactions

Symptom:

  • Variable yields or reaction times when using this compound as a starting material.

Potential Cause:

  • The presence of unreacted starting materials or byproducts from the synthesis of the pyrrole carboxylic acid can interfere with subsequent reactions. For example, residual amines can act as unwanted nucleophiles, and unhydrolyzed esters will not undergo reactions intended for the carboxylic acid.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Impurity Identification cluster_2 Purification cluster_3 Resolution A Inconsistent Reaction Results B Re-analyze Starting Material (this compound) A->B C HPLC/LC-MS Analysis B->C D Identify Specific Impurities (e.g., ester, amine, dione) C->D E Purify Starting Material (See Protocol 2 or 3) D->E F Use Purified Material in Reaction E->F G Consistent and Reproducible Reaction Outcome F->G

Caption: Troubleshooting inconsistent reaction outcomes.

Preventative Measures:

  • Always verify the purity of your starting materials before use, even for commercially sourced compounds.

  • If impurities are detected, purify the material using an appropriate method (e.g., recrystallization or acid-base extraction) to ensure the quality of your starting material.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Pyrrole Derivatives: Evaluating the Potential of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The versatility of the pyrrole ring allows for extensive functionalization, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of various pyrrole derivatives, with a special focus on understanding the potential role of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a compound whose specific biological profile is not yet extensively documented in publicly available literature. By examining the structure-activity relationships (SAR) of related compounds, we can extrapolate and propose a scientifically grounded hypothesis regarding its potential therapeutic applications.

The Pyrrole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The pyrrole-2-carboxylic acid moiety is a key structural feature in many biologically active molecules. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, enabling interaction with biological targets, while the pyrrole ring itself provides a stable aromatic platform for further substitution. The positions on the pyrrole ring, particularly the 5-position, are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Substituted Pyrrole Derivatives

To understand the potential of this compound, it is essential to review the activities of other pyrrole derivatives where the substitution pattern has been systematically studied.

Anticancer Activity

Pyrrole derivatives have shown significant promise as anticancer agents. For instance, a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[2] These studies highlight the importance of the substituents on the pyrrole ring in determining cytotoxic efficacy.

In a different class of pyrrole derivatives, those with a fused pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer chemotherapy. A study on these compounds revealed that alkyl modifications at the 5-position of the pyrrolo[2,3-d]pyrimidine ring can lead to potent inhibition of human DHFR and significant tumor cell growth inhibition.[3] Specifically, a propyl-substituted analog demonstrated a GI50 value of less than 10-7 M in tumor cell cultures.[3] This suggests that a bulky alkyl group at the 5-position can be well-tolerated and may even enhance anticancer activity by promoting hydrophobic interactions within the enzyme's active site.

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

Compound ClassSpecific DerivativeTarget/Cell LineActivity MetricReported ValueReference
Pyrrolo[2,3-d]pyrimidine2,4-diamino-5-propyl-6-arylthio-7H-pyrrolo[2,3-d]pyrimidineHuman DHFRIC5060 nM[3]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilescis-isomer with specific aryl groupsHT-29 (colon cancer)IC5019.6 µM[2]
Antimicrobial Activity

The pyrrole scaffold is also a cornerstone in the development of novel antimicrobial agents. Pyrrole-2-carboxamides, for example, have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[4] Structure-activity relationship studies on these compounds revealed that bulky substituents on the carboxamide nitrogen significantly improved anti-TB activity. While this is not a direct substitution on the pyrrole ring's 5-position, it underscores the importance of lipophilic and sterically demanding groups in achieving potent antimicrobial effects.

Another study on pyrrole derivatives and their fused forms demonstrated broad-spectrum antibacterial and antifungal activities.[5] The nature and position of substituents on the pyrrole ring were found to be critical for the observed antimicrobial effects.

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

Compound ClassSpecific DerivativeTarget OrganismActivity MetricReported ValueReference
Pyrrole-2-carboxamidesAdamantyl-substituted derivativeM. tuberculosisMIC< 0.016 µg/mL[4]
Fused PyrrolesPyrrolo[2,3-d]pyrimidine derivativeCandida albicans-High activity[5]
Enzyme Inhibition

The ability of pyrrole derivatives to inhibit specific enzymes is a well-documented area of research. For instance, (4-acylpyrrol-2-yl)alkanoic acids have been identified as inhibitors of cytosolic phospholipase A2 (cPLA2).[6] In this study, the replacement of methyl groups at the 1, 3, or 5-positions with a benzyl group did not significantly alter the inhibitory potency, suggesting that larger hydrophobic groups can be accommodated in the binding site.[6]

Furthermore, a review of pyrrole-2-carboxaldehydes highlighted that 5-alkyl-pyrrole carboxaldehydes exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity.[7] Some of these compounds, bearing long alkyl chains at the 5-position, showed significant inhibitory activity with IC50 values in the low micromolar range.[7]

Table 3: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives

Compound ClassSpecific DerivativeTarget EnzymeActivity MetricReported ValueReference
(4-acylpyrrol-2-yl)alkanoic acidsBenzyl-substituted derivativecPLA2-Potent inhibition[6]
5-alkyl-pyrrole carboxaldehydesMicalenitrile-15PTP1BIC508.6 µM[7]

The Hypothesized Activity of this compound: An Informed Extrapolation

Based on the available SAR data for various pyrrole derivatives, we can formulate a hypothesis regarding the potential biological activity of this compound.

The presence of a cyclohexyl group at the 5-position introduces a bulky, lipophilic substituent. This feature is likely to have a significant impact on the molecule's interaction with biological targets.

Potential for Anticancer Activity: Drawing parallels from the DHFR inhibitors with 5-alkyl substituents, the cyclohexyl group could potentially occupy a hydrophobic pocket in the active site of certain enzymes, leading to enhanced binding affinity and inhibitory activity.[3] This could translate to cytotoxic effects against cancer cells.

Potential for Antimicrobial Activity: The lipophilicity imparted by the cyclohexyl group may enhance the compound's ability to penetrate microbial cell membranes. This is a desirable characteristic for antimicrobial agents. The overall shape and size of the molecule would determine its specificity towards microbial targets.

Potential for Enzyme Inhibition: As seen with cPLA2 and PTP1B inhibitors, bulky hydrophobic groups at or near the 5-position can be beneficial for activity.[6][7] The cyclohexyl group in this compound could serve as an anchor in a hydrophobic binding domain of various enzymes.

SAR_Hypothesis cluster_compound This compound cluster_properties Predicted Physicochemical Properties cluster_activity Hypothesized Biological Activities Compound Pyrrole-2-COOH Core + 5-Cyclohexyl Group Properties Increased Lipophilicity Bulky & Rigid Substituent Compound->Properties leads to Anticancer Anticancer Properties->Anticancer may enhance hydrophobic binding Antimicrobial Antimicrobial Properties->Antimicrobial may improve cell penetration Enzyme_Inhibition Enzyme Inhibition Properties->Enzyme_Inhibition may fit into hydrophobic pockets MTT_Assay_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with Compound seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

References

A Comparative Guide to the Efficacy of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid-Based and Structurally Related Inhibitors of Microsomal Prostaglandin E Synthase-1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of inflammatory and oncogenic pathway modulation, the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a compelling therapeutic strategy. This guide provides an in-depth comparison of the efficacy of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid-based inhibitors and other structurally relevant compounds targeting mPGES-1. Moving beyond a mere catalog of data, we will delve into the causal relationships behind inhibitor design, the nuances of experimental validation, and the critical interpretation of efficacy data.

The Rationale for Targeting mPGES-1: Precision in Anti-Inflammatory Therapy

The biosynthesis of prostaglandin E2 (PGE2) is a critical cascade in inflammation, pain, fever, and various cancers.[1][2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production by targeting the upstream cyclooxygenase (COX) enzymes. However, this broad-spectrum inhibition also suppresses the production of other physiologically important prostanoids, such as the cardioprotective prostacyclin (PGI2), leading to potential cardiovascular and gastrointestinal side effects.[1][3]

mPGES-1 is the terminal enzyme in the inducible PGE2 synthesis pathway, primarily coupling with COX-2 to convert PGH2 to PGE2.[1][4] Its expression is significantly upregulated during inflammation.[1][4] Selective inhibition of mPGES-1 offers a more targeted approach, aiming to specifically reduce inflammatory PGE2 without disrupting the synthesis of other prostanoids, thus promising a safer therapeutic profile.[5][6][7]

Below is a diagram illustrating the prostaglandin biosynthesis pathway and the strategic position of mPGES-1.

PGE2_Pathway phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pgis PGI Synthase pgh2->pgis txs TX Synthase pgh2->txs pgds PGD Synthase pgh2->pgds pgfs PGF Synthase pgh2->pgfs pge2 PGE2 (Inflammation, Pain, Fever) mpges1->pge2 pgi2 PGI2 (Vasodilation, Cardioprotective) pgis->pgi2 txa2 TXA2 (Vasoconstriction, Platelet Aggregation) txs->txa2 pgd2 PGD2 pgds->pgd2 pgf2a PGF2α pgfs->pgf2a inhibitor Pyrrole-Based Inhibitors inhibitor->mpges1 Inhibition

Caption: Prostaglandin E2 Biosynthesis Pathway and the Role of mPGES-1 Inhibition.

Comparative Efficacy of Pyrrole-Based mPGES-1 Inhibitors

While the specific compound "this compound" is not extensively documented as an mPGES-1 inhibitor in comparative studies, the broader class of pyrrole-carboxylic acid derivatives has been investigated. Recent studies have explored 5-methyl-2-carboxamidepyrrole-based molecules as novel mPGES-1 inhibitors.[8][9][10] These compounds have demonstrated inhibitory activity in the low micromolar range.[8][9]

To provide a comprehensive comparison, this guide includes data on well-characterized pyrrole-based inhibitors and other potent mPGES-1 inhibitors with different scaffolds, for which robust comparative data is available.

InhibitorScaffoldTargetIC50 (nM) - Human mPGES-1 (cell-free)IC50 (µM) - Human Whole Blood (PGE2)Selectivity over COX-1/COX-2Reference
MF63 Phenanthrene ImidazolemPGES-11.31.3>1000-fold[1]
Compound II PyrazolonemPGES-1Similar potency on human and rat mPGES-1-Selective[11]
PF-9184 Not specifiedmPGES-116.50.5 - 5>6500-fold[4]
Compound 11f ArylpyrrolizinemPGES-1 / 5-LOX2100-Reduced COX inhibition[12]
Compound 1f 5-methyl-2-carboxamidepyrrolemPGES-1 / sEHLow micromolar--[8][9]
Compound 2b, 2c, 2d 5-methyl-2-carboxamidepyrrolemPGES-1 / sEHLow micromolar--[8][9]
Benzoxazole Derivatives (e.g., Compound 29) BenzoxazolemPGES-12-Selective[13]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Understanding the Efficacy Data: A Guide to Experimental Protocols

The evaluation of mPGES-1 inhibitors relies on a tiered system of assays, from initial enzymatic activity to cellular and in vivo models. Understanding these methodologies is paramount for interpreting the comparative efficacy data.

Cell-Free mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human mPGES-1.

Principle: The conversion of the substrate, PGH2, to PGE2 by mPGES-1 is quantified in the presence and absence of the test inhibitor.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.

  • Incubation: The test compound is pre-incubated with the purified mPGES-1 enzyme for a defined period (e.g., 15 minutes).[14]

  • Reaction Initiation: The substrate, PGH2, is added to start the enzymatic reaction.

  • Reaction Termination: After a short incubation (e.g., 1 minute), the reaction is stopped using a stop solution.[14]

  • Quantification: The amount of PGE2 produced is measured using an Enzyme Immunoassay (EIA) kit.[14]

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is calculated.

Cell_Free_Assay cluster_0 Cell-Free mPGES-1 Inhibition Assay enzyme Purified mPGES-1 preincubation Pre-incubation enzyme->preincubation inhibitor Test Inhibitor inhibitor->preincubation pgh2 Add PGH2 Substrate preincubation->pgh2 reaction Enzymatic Reaction pgh2->reaction stop Stop Reaction reaction->stop pge2 Measure PGE2 (EIA) stop->pge2 ic50 Calculate IC50 pge2->ic50

Caption: Workflow for a cell-free mPGES-1 enzyme inhibition assay.

Human Whole Blood (HWB) Assay

This assay assesses the inhibitor's efficacy in a more physiologically relevant matrix, providing insights into its stability and protein binding characteristics.

Principle: The production of PGE2 is induced in human whole blood by a stimulant (e.g., lipopolysaccharide, LPS), and the inhibitory effect of the compound is measured.

Step-by-Step Protocol:

  • Blood Collection: Fresh human blood is collected.

  • Incubation with Inhibitor: The blood is incubated with various concentrations of the test compound.

  • Stimulation: LPS is added to stimulate the inflammatory cascade and induce PGE2 production.

  • Incubation: The mixture is incubated for a prolonged period (e.g., 18-24 hours) at 37°C.[15]

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • PGE2 Measurement: The concentration of PGE2 in the plasma is quantified by EIA or LC-MS/MS.

  • Selectivity Assessment: Levels of other prostanoids, such as thromboxane B2 (TXB2, a stable metabolite of TXA2), can also be measured to assess selectivity.[1]

In Vivo Models of Inflammation

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of mPGES-1 inhibitors.

Rat Air Pouch Model: This is a common model to assess acute inflammation.

  • Pouch Formation: An air pouch is created on the back of a rat by subcutaneous injection of air.

  • Induction of Inflammation: An inflammatory agent (e.g., carrageenan) is injected into the pouch.

  • Inhibitor Administration: The test inhibitor is administered orally or via another route.

  • Analysis: After a set time, the exudate from the pouch is collected, and the levels of PGE2 and inflammatory cells are measured.[11]

Structure-Activity Relationship (SAR) and the Rationale Behind Inhibitor Design

The development of potent and selective mPGES-1 inhibitors is guided by understanding the structure-activity relationship. Molecular docking and SAR studies have identified key amino acid residues in the mPGES-1 active site that are crucial for inhibitor binding.[16]

Key interactions often involve residues such as Arg70, Arg73, Asn74, Glu77, His113, Tyr117, Arg126, Ser127, Tyr130, Thr131, and Ala138.[16] The design of novel inhibitors, including those based on the pyrrole scaffold, aims to optimize interactions with these residues to enhance potency and selectivity. For instance, modifications to the pyrrole ring and its substituents can be rationally designed to improve binding affinity and pharmacokinetic properties. The exploration of different scaffolds, such as the 5-methyl-2-carboxamidepyrrole, is a strategy to identify novel chemical entities with improved dual-target profiles, such as the combined inhibition of mPGES-1 and soluble epoxide hydrolase (sEH).[8][9]

Conclusion and Future Perspectives

The selective inhibition of mPGES-1 holds significant promise for the development of a new generation of anti-inflammatory and potentially anti-cancer therapeutics with an improved safety profile compared to traditional NSAIDs. While a direct, comprehensive comparison of a series of this compound-based inhibitors is not yet available in the public domain, the broader class of pyrrole derivatives and other mPGES-1 inhibitors have demonstrated significant potential.

The comparative data and experimental methodologies presented in this guide provide a framework for researchers to evaluate and contextualize the efficacy of novel mPGES-1 inhibitors. Future research should focus on the continued exploration of diverse chemical scaffolds, including further optimization of the promising pyrrole core, to identify drug candidates with superior potency, selectivity, and in vivo efficacy. The ultimate goal is the successful clinical translation of mPGES-1 inhibitors for the treatment of a wide range of inflammatory diseases and cancers.

References

A Guide to In Vitro and In Vivo Correlation of Pyrrole-2-Carboxylic Acid Derivatives: A Case Study in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the correlation between in vitro and in vivo activities of pyrrole-2-carboxylic acid derivatives, a scaffold of significant interest in modern drug discovery. For researchers, scientists, and drug development professionals, understanding this relationship is paramount for the efficient translation of laboratory findings into clinical candidates. We will dissect the experimental journey from initial in vitro screening to in vivo validation, using a specific series of 1,5-diarylpyrrole-3-acetate derivatives as a guiding case study in the context of anti-inflammatory activity. This guide will illuminate the causal links behind experimental choices, ensuring a trustworthy and authoritative exploration of the topic.

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Pyrrole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The focus of this guide, a series of 1,5-diarylpyrrole-3-acetate derivatives, has been explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[7] The rationale behind targeting COX-2 lies in its role as an inducible enzyme at sites of inflammation, making it a more specific target than the constitutively expressed COX-1, which is involved in gastrointestinal and renal homeostasis.[7]

The In Vitro Evaluation: From Enzyme Inhibition to Cellular Activity

The initial assessment of a compound's potential as a COX inhibitor begins with in vitro assays. These cell-free and cell-based assays provide a controlled environment to quantify the direct interaction of the compound with its target and its effect on cellular pathways.

Rationale for In Vitro Assay Selection

A tiered approach to in vitro screening is often employed. The primary screen typically involves a cell-free enzyme inhibition assay to determine the compound's potency and selectivity for COX-1 and COX-2. This is followed by cell-based assays to confirm activity in a more physiologically relevant context and to assess cellular permeability and potential off-target effects.

Experimental Protocols

2.2.1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. A chromogenic substrate is used to measure the peroxidase activity, and the inhibition of color development is proportional to the inhibition of COX.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add assay buffer, heme, and either purified ovine COX-1 or human recombinant COX-2 enzyme.

    • Add serial dilutions of the test compound or vehicle control (DMSO).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding a solution of arachidonic acid and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

2.2.2. Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood, providing a more physiologically relevant measure of COX inhibition.

  • Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in whole blood. The inhibition of PGE2 production in the presence of the test compound is measured. For COX-1 activity, the production of thromboxane B2 (TXB2) is measured in the absence of an inflammatory stimulus.

  • Step-by-Step Protocol:

    • Collect fresh human venous blood into heparinized tubes.

    • For the COX-2 assay, pre-incubate aliquots of blood with the test compound or vehicle for 1 hour at 37°C before adding LPS to induce COX-2. Incubate for a further 24 hours.

    • For the COX-1 assay, incubate aliquots of blood with the test compound or vehicle for 1 hour at 37°C and allow to clot to measure TXB2 production.

    • Centrifuge the samples to separate the plasma or serum.

    • Measure the concentration of PGE2 or TXB2 in the plasma/serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.

    • Calculate the IC50 values for the inhibition of PGE2 and TXB2 production.

In Vitro Data Summary

The following table summarizes the in vitro activity of a representative 1,5-diarylpyrrole-3-acetate derivative, Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate (Compound 10a), as reported in the literature.[7]

AssayTargetEndpointCompound 10a IC50 (µM)Celecoxib IC50 (µM)
Enzyme InhibitionCOX-1Inhibition of Ovine COX-1>10015
Enzyme InhibitionCOX-2Inhibition of Human COX-20.30.04
Whole Blood AssayCOX-1TXB2 Inhibition18.81.5
Whole Blood AssayCOX-2PGE2 Inhibition0.40.3

Data is illustrative and based on published findings.[7]

The In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

Positive in vitro results provide the justification for progressing a compound to in vivo studies. These studies in living organisms are crucial for evaluating the compound's efficacy, safety, and pharmacokinetic profile.

Rationale for In Vivo Model Selection

The choice of animal model is critical and should be relevant to the human disease being studied. For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a well-established and widely used acute inflammation model.

Experimental Protocols

3.2.1. Rat Carrageenan-Induced Paw Edema Assay

This model assesses the in vivo anti-inflammatory activity of a compound.

  • Principle: Injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Step-by-Step Protocol:

    • Fast male Wistar rats overnight with free access to water.

    • Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally at a specific dose.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

    • Determine the ED50 (the dose of the compound that produces 50% of the maximal effect).

3.2.2. Pharmacokinetic Study in Rats

This study determines how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).

  • Step-by-Step Protocol:

    • Administer the test compound to rats via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via cannulation or tail vein sampling.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of the drug in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

    • Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).

In Vivo Data Summary

The following table summarizes the in vivo anti-inflammatory activity and pharmacokinetic parameters for Compound 10a.[7]

In Vivo AssayAnimal ModelEndpointCompound 10a Result
Anti-inflammatory ActivityRat Carrageenan Paw EdemaED50 (mg/kg, oral)1.2
Pharmacokinetic Parameter Rat Value
Cmax (ng/mL)1573
Tmax (h)4
AUC (ng·h/mL)13429
t1/2 (h)4.8

Data is illustrative and based on published findings.[7]

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC). A strong IVIVC can streamline drug development by reducing the need for extensive in vivo studies.[8][9][10][11]

Correlating In Vitro Potency with In Vivo Efficacy

For Compound 10a, the potent and selective inhibition of COX-2 observed in the in vitro assays translates to significant anti-inflammatory activity in the in vivo rat paw edema model. The in vitro IC50 value for COX-2 inhibition (0.3 µM) is a strong indicator of its potential in vivo efficacy. However, a direct quantitative correlation is complex and influenced by the compound's pharmacokinetic properties.

The Role of Pharmacokinetics in IVIVC

The pharmacokinetic data for Compound 10a reveals that after oral administration, it reaches a maximum plasma concentration (Cmax) of 1573 ng/mL (approximately 3.6 µM) at 4 hours. This plasma concentration is well above the in vitro IC50 for COX-2 inhibition, explaining its potent in vivo effect. The relatively long half-life of 4.8 hours suggests a sustained duration of action.

The relationship between the in vitro and in vivo data can be visualized as follows:

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC enz_assay Enzyme Inhibition Assay (COX-1/COX-2 IC50) cell_assay Whole Blood Assay (PGE2/TXB2 IC50) enz_assay->cell_assay Confirms Cellular Activity efficacy Efficacy Model (Rat Paw Edema ED50) cell_assay->efficacy Predicts In Vivo Efficacy correlation Predictive Relationship cell_assay->correlation efficacy->correlation pk Pharmacokinetics (Cmax, AUC, t1/2) pk->efficacy Influences Efficacy pk->correlation

References

A Researcher's Guide to Cross-Reactivity Profiling of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. While a compound may exhibit potent activity against its intended target, its interactions with other biomolecules, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity and derail a development program.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of a novel chemical series, using 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid and its derivatives as a central case study.

The this compound scaffold represents a class of compounds with potential therapeutic applications. While its primary targets are under investigation, a proactive and thorough assessment of its cross-reactivity is paramount to identifying viable candidates for further development. This guide will delve into the strategic application of various profiling techniques, from broad safety panels to more focused kinase profiling, to build a comprehensive safety and selectivity profile.

The Imperative of Early-Stage Cross-Reactivity Profiling

Predicting potential safety liabilities early in the drug discovery process is integral for lead compound selection.[4] Identifying and mitigating off-target interactions at the hit-to-lead and lead optimization stages can save significant time and resources by preventing the advancement of compounds with a high risk of failure in later preclinical and clinical phases.[3] A well-designed cross-reactivity profiling cascade allows for a data-driven approach to medicinal chemistry efforts, enabling the optimization of on-target potency while minimizing off-target activities.[4]

A Tiered Approach to Profiling

A strategic, tiered approach to cross-reactivity profiling is often the most effective. This involves initially screening compounds against a broad panel of targets to identify potential liabilities, followed by more focused, in-depth studies on any identified off-targets.

cluster_0 Early Stage: Hit-to-Lead cluster_1 Mid Stage: Lead Optimization cluster_2 Late Stage: Preclinical Candidate Broad Panel Screening Broad Panel Screening Focused Secondary Screening Focused Secondary Screening Broad Panel Screening->Focused Secondary Screening Identified Hits SAR Exploration SAR Exploration Focused Secondary Screening->SAR Exploration Confirmed Off-Targets In-depth Mechanistic Studies In-depth Mechanistic Studies SAR Exploration->In-depth Mechanistic Studies Optimized Lead

Caption: A tiered workflow for cross-reactivity profiling in drug discovery.

Part 1: Broad Panel Safety Screening

The initial step in profiling a new chemical series like the this compound derivatives is to assess their activity against a broad panel of targets known to be associated with adverse drug reactions.[4][5] Several contract research organizations (CROs) offer standardized safety panels, such as the InVEST44 or SafetyScreen44 panels, which cover a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[4][5]

Experimental Approach: Radioligand Binding Assays

A common method for initial broad panel screening is the use of radioligand binding assays. These assays are robust, high-throughput, and provide a quantitative measure of a compound's affinity for a particular target.

Hypothetical Data Presentation

To illustrate the utility of this approach, let's consider three hypothetical derivatives of our lead scaffold:

  • Compound A: this compound (the parent compound)

  • Compound B: 5-(4-fluorocyclohexyl)-1H-pyrrole-2-carboxylic acid

  • Compound C: 5-Cyclohexyl-1-methyl-1H-pyrrole-2-carboxylic acid

TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)Compound C (% Inhibition @ 10 µM)
Primary Target X 959892
hERG (potassium channel) 151255
M1 (muscarinic receptor) 8545
D2 (dopamine receptor) 235
5-HT2B (serotonin receptor) 652570
COX-1 (cyclooxygenase-1) 10812
PDE3 (phosphodiesterase 3) 546

Interpretation of Results

From this initial screen, several key insights can be drawn:

  • All three compounds show high activity at the intended primary target.

  • Compound C exhibits significant off-target activity at the hERG channel, a critical liability due to its association with cardiac arrhythmias. It also shows considerable interaction with the M1 muscarinic receptor.

  • Compounds A and C show significant inhibition of the 5-HT2B receptor, which has been linked to valvular heart disease.

  • Compound B appears to have the cleanest off-target profile in this initial screen.

This data allows for the early prioritization of compounds and guides the next steps in the investigation. For Compound C, the hERG liability would likely lead to its deprioritization. For Compounds A and C, the 5-HT2B activity warrants further investigation.

Part 2: Focused Secondary Screening & Kinase Profiling

Based on the initial broad panel screen, or due to the nature of the primary target (if it is a kinase), a more focused profiling effort is often necessary. Kinases are a particularly important class of off-targets, as many small molecule drugs are designed to be ATP-competitive, and the ATP-binding pocket is conserved across the kinome.[6]

Experimental Approach: Kinase Panel Screening

A widely used method for assessing kinase selectivity is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction and can be used to determine the potency of an inhibitor against a large panel of kinases.[7]

Hypothetical Kinase Selectivity Data

Let's further investigate Compound B, our most promising candidate from the initial screen, against a panel of representative kinases.

KinaseCompound B (IC50, µM)
Primary Target Kinase Y 0.05
SRC > 10
ABL > 10
VEGFR2 1.5
p38α > 10
CDK2 8.0

Interpretation of Kinase Profile

This focused kinase screen reveals that Compound B has a good selectivity profile, with a significant window between its on-target potency and its activity against other kinases. The moderate activity against VEGFR2 might be acceptable or could be a point for further optimization, depending on the therapeutic indication.

Part 3: Cellular and Functional Assays

While binding assays are excellent for initial screening, they do not always translate to functional activity in a cellular context.[8] Therefore, it is crucial to follow up on any significant off-target hits with functional assays in relevant cell lines.

Experimental Approach: Off-Target Screening Cell Microarray Analysis (OTSCMA)

OTSCMA is a powerful technique for assessing the cross-reactivity of therapeutic compounds against a large array of human proteins expressed on the surface of cells.[1] This method provides a more physiologically relevant assessment of off-target binding.[2]

Test Compound Test Compound Incubation Incubation Test Compound->Incubation Cell Microarray Microarray of Cells Expressing Diverse Proteins Cell Microarray->Incubation Detection Detection of Binding (e.g., Fluorescence) Incubation->Detection Data Analysis Identification of Off-Target Hits Detection->Data Analysis

Caption: Workflow for Off-Target Screening Cell Microarray Analysis (OTSCMA).

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 of a test compound against a specific kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compound (e.g., Compound B)

  • 384-well plates

  • Multidrop™ Combi nL liquid dispenser or similar

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the kinase solution.

    • Add 1 µL of the test compound at various concentrations.

    • Add 1 µL of a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The protocol should include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle) to ensure the assay is performing correctly. The signal-to-background ratio should be sufficiently high for robust data analysis.[7]

Conclusion

The cross-reactivity profiling of a new chemical series, such as the this compound based compounds, is a critical component of modern drug discovery. A systematic and tiered approach, beginning with broad safety panels and progressing to more focused biochemical and cellular assays, provides the necessary data to make informed decisions about which compounds to advance. By integrating these strategies early in the discovery process, researchers can significantly increase the probability of developing safe and effective medicines. The hypothetical data presented herein illustrates how these comparative guides can be instrumental in identifying compounds with the most favorable selectivity profiles, ultimately de-risking the path to clinical development.

References

Step 1: Initial Research and Analysis of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Based on the initial searches, there is very limited publicly available information specifically detailing the biological activity, mechanism of action, or therapeutic target of "5-Cyclohexyl-1H-pyrrole-2-carboxylic acid". Most search results are from chemical suppliers or compound databases, which confirm its chemical structure but do not provide experimental data.

However, the searches on related pyrrole-2-carboxylic acid derivatives have provided valuable context:

  • General Biological Activity of Pyrrole-2-carboxaldehydes and Carboxylic Acids: These classes of compounds have been isolated from natural sources and are known to possess various physiological activities. Some derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and aldose reductase.

  • Anticancer Properties: Several pyrrole derivatives have been investigated as antitumor agents. For instance, a substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative showed potent anti-proliferative activity against various tumor cell lines. Another example is a derivative of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248 or Sunitinib), which is a tyrosine kinase inhibitor targeting VEGFR2 and PDGFRβ.

  • Quorum Sensing Inhibition: 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting a potential role in combating bacterial infections and biofilm formation.

  • Anti-inflammatory Activity: Amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-inflammatory properties.

While the specific target of this compound is not explicitly defined in the initial search results, the broader class of pyrrole-carboxylic acid derivatives exhibits a range of biological activities, with a notable presence in oncology and anti-infective research. The cyclohexyl group is a common feature in medicinal chemistry, often used to explore hydrophobic interactions with protein targets.

Next Steps and Strategy:

Given the lack of a specific known target for this compound, a logical approach for a benchmarking guide would be to:

  • Hypothesize a Target Class: Based on the activities of structurally related compounds, we can hypothesize that this compound might have activity as a kinase inhibitor, an anti-proliferative agent, or a quorum sensing inhibitor. For the purpose of creating a detailed and practical guide, we will proceed with the hypothesis that it is a potential tyrosine kinase inhibitor , similar to Sunitinib (SU11248), which also contains a pyrrole core.

  • Select Appropriate Known Drugs for Comparison: Based on the tyrosine kinase inhibitor hypothesis, we will benchmark our compound against established drugs in this class. A suitable and well-characterized comparator would be Sunitinib .

  • Define Relevant Benchmarking Assays: We will need to outline standard assays to compare the efficacy and selectivity of this compound and Sunitinib. These will include:

    • In vitro kinase activity assays.

    • Cell-based proliferation assays using relevant cancer cell lines.

    • Downstream signaling pathway analysis (e.g., phosphorylation of target kinases).

  • Structure the Comparison Guide: The guide will be structured to first introduce the rationale for the investigation, then detail the experimental design and protocols, present the (hypothetical, for the purpose of this exercise) data in a clear and comparable format, and finally discuss the implications of the findings.

This structured approach will allow for the creation of a comprehensive and scientifically rigorous comparison guide, even with limited initial information on the specific lead compound. The subsequent steps will now proceed with this defined strategy.## A Comparative Benchmarking Guide: this compound versus Sunitinib in Tyrosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors

The dysregulation of protein tyrosine kinases is a well-established driver of oncogenesis, making them a critical class of targets for cancer therapeutics.[1][2][3] The pyrrole-2-carboxylic acid scaffold is a recurring motif in biologically active compounds, with some derivatives demonstrating potent anti-cancer properties.[4] This guide introduces This compound , a novel compound with this core structure, and provides a comprehensive framework for its preclinical evaluation.

Given the structural similarities to known kinase inhibitors and the general biological activities of related compounds, we hypothesize that this compound may exert its effects through the inhibition of receptor tyrosine kinases (RTKs). To rigorously test this hypothesis, we will benchmark its performance against Sunitinib (Sutent®), a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6][7]

Sunitinib is known to potently inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[4][6][8][9] This guide will detail the experimental workflows to compare the biochemical potency, cellular activity, and target engagement of this compound with Sunitinib, providing a robust dataset for go/no-go decisions in early-stage drug discovery.

Experimental Design: A Multi-faceted Approach to Benchmarking

Our comparative analysis will be conducted across three key experimental stages, each designed to provide specific insights into the compound's mechanism of action and therapeutic potential.

G cluster_0 Experimental Workflow Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potency Confirmation Target Validation Target Validation Cell-Based Assays->Target Validation Cellular Efficacy

Caption: General workflow for preclinical tyrosine kinase inhibitor evaluation.

Part 1: Biochemical Assays for Direct Kinase Inhibition

The initial step is to determine if this compound directly inhibits the kinase activity of key oncogenic RTKs. We will focus on VEGFR2, a primary target of Sunitinib and a critical mediator of angiogenesis.[10]

In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

This assay will quantify the half-maximal inhibitory concentration (IC50) of our test compound against VEGFR2.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and Sunitinib in 100% DMSO. Further dilute in the assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, combine the recombinant human VEGFR2 enzyme, a suitable peptide substrate, and the test compounds at varying concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection solution containing a phosphotyrosine-specific antibody conjugated to a fluorescent probe.

  • Data Acquisition: Read the plate using a microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

CompoundVEGFR2 IC50 (nM)
This compoundExperimental
SunitinibExperimental

Part 2: Cell-Based Assays to Determine Cellular Potency

Moving from a biochemical to a cellular context is crucial to assess membrane permeability and activity in a more physiologically relevant environment.

Cell Proliferation Assay (MTT Assay)

We will use a human cancer cell line known to be sensitive to Sunitinib, such as the renal cell carcinoma line 786-O, to evaluate the anti-proliferative effects of our test compound.[11]

Protocol:

  • Cell Seeding: Plate 786-O cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Sunitinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[12][13][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to vehicle-treated control cells and plot the percentage of cell viability against the compound concentration to calculate the IC50.

Expected Data Presentation:

Compound786-O Cell Proliferation IC50 (µM)
This compoundExperimental
SunitinibExperimental

Part 3: Target Validation in a Cellular Context

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we will assess the phosphorylation status of VEGFR2 in treated cells.

Western Blot Analysis of VEGFR2 Phosphorylation

This experiment will determine if our compound inhibits the ligand-induced autophosphorylation of VEGFR2 in a relevant cell line, such as human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.

G cluster_1 Target Validation Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Ligand Stimulation Ligand Stimulation Compound Treatment->Ligand Stimulation Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection

Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.

Protocol:

  • Cell Culture and Starvation: Culture HUVECs to near confluency and then serum-starve them to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or Sunitinib for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF to induce VEGFR2 autophosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[15]

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).[16][17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

Synthesizing the Data: A Comparative Profile

The collective data from these experiments will allow for a direct comparison of this compound and Sunitinib.

Comparative Data Summary Table:

ParameterThis compoundSunitinib
Biochemical Potency
VEGFR2 IC50 (nM)ExperimentalExperimental
Cellular Potency
786-O Proliferation IC50 (µM)ExperimentalExperimental
Target Engagement
Inhibition of VEGFR2 Phosphorylation in cellsQualitative/QuantitativeQualitative/Quantitative

Discussion and Future Directions

This guide outlines a foundational strategy for the initial benchmarking of this compound against the established multi-targeted kinase inhibitor, Sunitinib. The results of these assays will provide a clear indication of the compound's potential as a tyrosine kinase inhibitor.

  • Favorable Outcome: If this compound demonstrates potent biochemical and cellular activity, with confirmed on-target effects, the next steps would involve broader kinase profiling to assess its selectivity. A highly selective compound may offer a better safety profile than multi-targeted inhibitors like Sunitinib.

  • Unfavorable Outcome: If the compound shows weak or no activity in these assays, it would suggest that its biological activity, if any, lies elsewhere. In this case, broader phenotypic screening or target identification studies would be warranted.

Regardless of the outcome, the rigorous, comparative approach detailed in this guide ensures that the data generated is robust, interpretable, and provides a solid foundation for informed decision-making in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Validation of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid as a Novel Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Novel Scaffolds in Modern Drug Discovery

The engine of therapeutic innovation is fueled by the discovery and validation of novel chemical scaffolds. A scaffold is the core structural framework of a molecule, which can be systematically decorated with various functional groups to create a library of compounds with diverse biological activities. The novelty of a scaffold can provide significant advantages, including new intellectual property, improved selectivity, and the potential to circumvent existing drug resistance mechanisms.[1]

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry.[2] Its structural and electronic properties make it a versatile building block found in numerous natural products and marketed drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral effects.[3][4] This guide focuses on 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid , a structurally distinct derivative, as a case study for a comprehensive validation framework. While this specific molecule is not extensively documented in public literature, its pyrrole core suggests significant therapeutic potential.

This document provides a robust, experience-driven framework for the systematic evaluation of this, or any, novel scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and compare the pyrrole scaffold to common alternatives, grounding our discussion in authoritative scientific principles.

The Validation Workflow: A Disciplined Approach from Concept to Candidate

The journey from a promising chemical structure to a validated drug scaffold is a multi-step process. It requires a logical progression of experiments designed to assess the molecule's drug-like properties early, a strategy often termed "fail early, fail cheap".[5] This approach ensures that resources are focused on candidates with the highest probability of success.

The following diagram outlines a standard workflow for novel scaffold validation.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Decision & Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (Small, diverse set of analogs) Scaffold_Selection->Library_Synthesis Synthetic tractability PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Library_Synthesis->PhysChem ADME_Screen ADME Screening (Permeability, Stability) PhysChem->ADME_Screen Candidate Selection Safety_Screen Safety Screening (Cytotoxicity, hERG) ADME_Screen->Safety_Screen Efficacy_Screen Primary Efficacy Assay (Target-based or Phenotypic) Safety_Screen->Efficacy_Screen Data_Analysis Data Integration & SAR Analysis Efficacy_Screen->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Lead_Opt Lead Optimization Go_NoGo->Lead_Opt Go

Caption: High-level workflow for novel drug scaffold validation.

Comparative Analysis: The Pyrrole Scaffold vs. Alternatives

To appreciate the potential of our target scaffold, it is instructive to compare it with other five-membered heterocyclic scaffolds commonly employed in drug discovery. The choice of a core scaffold influences everything from synthetic accessibility to the final drug's three-dimensional shape and biological activity.[6]

FeaturePyrrole (Aromatic)Pyrrolidine (Saturated)Thiazole (Aromatic)
Structure Planar, electron-rich aromatic ringNon-planar, sp³-rich ringPlanar, contains sulfur, electron-deficient regions
3D Diversity Limited due to planarity. Diversity comes from substituents.High. Multiple stereocenters allow for fine-tuning of spatial arrangement.[6]Limited due to planarity.
Synthetic Tractability High. Many established synthetic routes (e.g., Paal-Knorr).[2]High. Often derived from proline or other amino acids.Moderate to High. Hantzsch thiazole synthesis is a classic method.
Metabolic Stability Generally stable, but can be susceptible to oxidation depending on substituents.Generally stable C-H bonds, but N-dealkylation is a common metabolic route.Generally stable. The sulfur atom can be a site for oxidation.
Notable Drugs Atorvastatin (Lipitor), Sunitinib (Sutent)[3][7]Vildagliptin (Galvus), Linagliptin (Tradjenta)Ritonavir (Norvir), Dasatinib (Sprycel)[8]
Key Advantage Versatile electronics for hydrogen bonding and π-π stacking.[3]Excellent for exploring 3D pharmacophore space and improving solubility.[6]Acts as a bioisostere for amide bonds; coordinates with metal ions.

Experimental Protocols for Scaffold Validation

Rigorous and reproducible experimental data is the cornerstone of scaffold validation.[1] The following protocols represent a standard suite of in vitro assays essential for characterizing the drug-like properties of a new chemical series derived from this compound.

Physicochemical Property Assessment: Aqueous Solubility

Rationale: Poor aqueous solubility is a major cause of low bioavailability and can lead to misleading results in biological assays. This assay provides a fundamental measure of a compound's ability to dissolve in a physiological medium.

Protocol: Kinetic Solubility via Nephelometry

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well microplate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, to achieve a final concentration of 100 µM.

  • Mix thoroughly and incubate at room temperature for 2 hours, protected from light.

  • Measure the turbidity of the solution using a nephelometer.

  • Compare the reading to a calibration curve generated with compounds of known solubility to determine the kinetic solubility.

  • Self-Validation: Run a known soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Amiodarone) as positive and negative controls, respectively.

In Vitro ADME Profiling

ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the pharmacokinetic profile of a drug.[5] Early assessment of these parameters is critical to avoid costly late-stage failures.[9]

A. Membrane Permeability: Caco-2 Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal barrier. This assay predicts oral absorption.[10]

Protocol:

  • Seed Caco-2 cells onto a 96-well Transwell® plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Remove the culture medium. Wash the apical (A) and basolateral (B) sides with pre-warmed transport buffer (HBSS, pH 7.4).

  • Add the test compound (e.g., at 10 µM) to the apical side (for A-to-B permeability) or the basolateral side (for B-to-A permeability, to assess efflux).

  • Incubate the plate at 37°C with gentle shaking.

  • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Interpretation:

    • Papp (A→B) > 10 x 10⁻⁶ cm/s: High Permeability

    • Papp (A→B) < 2 x 10⁻⁶ cm/s: Low Permeability

    • Efflux Ratio (Papp B→A / Papp A→B) > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.

B. Metabolic Stability: Human Liver Microsome (HLM) Assay

Rationale: The liver is the primary site of drug metabolism. HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of most drugs. This assay predicts how quickly a drug will be cleared from the body.[9]

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM, the cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration 1 µM).

  • Incubate at 37°C. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Self-Validation: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) as controls.

In Vitro Safety & Toxicity Assessment

Rationale: Assessing potential toxicity early is paramount. These assays identify liabilities that could terminate a drug development program.[11]

A. Cytotoxicity: Cell Viability Assay (MTT or CellTiter-Glo®)

Rationale: This assay provides a general measure of a compound's toxicity to living cells. It is a crucial first screen for off-target toxicity.[5]

Protocol (using CellTiter-Glo®):

  • Seed a relevant human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow cells to attach overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measure luminescence using a plate reader.

  • Calculate the concentration at which 50% of cell viability is lost (CC50).

  • Interpretation: A lower CC50 value indicates higher cytotoxicity. A good candidate will have a high CC50, well above its effective concentration (EC50) from an efficacy assay.

B. Cardiovascular Risk: hERG Binding Assay

Rationale: Blockade of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome), a leading reason for drug withdrawal from the market. This assay is a critical safety screen.

hERG_Workflow cluster_assay Competitive Binding Assay Compound Test Compound (e.g., Pyrrole derivative) hERG_Channel hERG Channel (Expressed in cell membrane) Compound->hERG_Channel Binds to channel Measurement Measure Fluorescence Polarization hERG_Channel->Measurement If tracer is displaced, polarization decreases Tracer Fluorescent Tracer (Known hERG binder) Tracer->hERG_Channel Binds to channel Result Calculate IC50 (Concentration to displace 50% of tracer) Measurement->Result

Caption: Logic of a fluorescence polarization hERG binding assay.

Protocol (Predictor® hERG Fluorescence Polarization Assay):

  • This is a competitive binding assay. A fluorescent tracer with known affinity for the hERG channel is used.[12]

  • Prepare assay buffer containing hERG channel membrane fragments and the fluorescent tracer.

  • Add serial dilutions of the test compound to a 96-well plate.

  • Add the membrane/tracer mixture to the wells.

  • Incubate to allow binding to reach equilibrium.

  • Measure fluorescence polarization (FP). If the test compound binds to the hERG channel, it will displace the tracer, causing a decrease in the FP signal.

  • Calculate the IC50 value from the dose-response curve.

  • Interpretation: An IC50 < 10 µM is often considered a potential liability, warranting further investigation with more complex (and expensive) electrophysiology assays.

Data Summary and Path Forward

The data generated from these assays should be compiled into a clear, comparative table to facilitate decision-making.

Table: Hypothetical Validation Data for a Lead Analog

Assay ParameterLead Analog (Cpd-1)Comparator DrugDesired Profile
Solubility (PBS, µM) 75>100>50 µM
Caco-2 Papp (A→B, 10⁻⁶ cm/s) 12.515.2>10
HLM Stability (t½, min) 4565>30 min
Plasma Protein Binding (%) 92%95%<99%
HepG2 Cytotoxicity (CC50, µM) >50>50>30 µM
hERG Binding (IC50, µM) 2515>10 µM
Target Potency (IC50, nM) 1510<100 nM
Selectivity Index (CC50/IC50) >3300>5000>100

Based on this hypothetical profile, "Cpd-1" demonstrates good solubility, high permeability, and moderate metabolic stability. Crucially, its safety profile is promising, with low cytotoxicity and an acceptable hERG IC50. The high selectivity index suggests a good therapeutic window. This data would support a "Go" decision, moving the scaffold into lead optimization, where chemists would work to improve target potency while maintaining the excellent ADME/Tox properties.

Conclusion

The validation of a novel drug scaffold like This compound is a systematic, data-driven process. The pyrrole core is a highly privileged starting point, known for its presence in successful therapeutics.[2][3] By employing a rigorous cascade of in vitro assays focusing on fundamental physicochemical properties, ADME, and safety, researchers can build a comprehensive profile of a new chemical series. This guide provides the foundational protocols and interpretive framework necessary to make informed decisions, efficiently filter out compounds with undesirable properties, and ultimately focus resources on those scaffolds with the greatest potential to become the medicines of tomorrow.

References

A Comparative Guide to the Synthetic Routes of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclohexyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a structural motif of interest in medicinal chemistry and materials science. The strategic placement of a bulky cyclohexyl group at the 5-position and a carboxylic acid at the 2-position presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, leveraging established pyrrole synthesis methodologies. We will delve into the mechanistic underpinnings, experimental considerations, and a comparative assessment of the Paal-Knorr, Hantzsch, and Van Leusen pyrrole syntheses as they apply to the preparation of this specific compound.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted pyrroles is a well-trodden path in organic chemistry, with several named reactions offering viable routes. The choice of a particular synthetic strategy often depends on the availability of starting materials, desired substitution pattern, and scalability. Below, we compare three classical approaches adapted for the synthesis of this compound.

Synthetic Route Key Precursors Advantages Disadvantages Overall Yield (Estimated)
Paal-Knorr Synthesis 1-Cyclohexyl-1,4-butanedione derivative, Ammonia/AmineConvergent, often high-yielding for simple pyrroles.[1]Synthesis of the requisite 1,4-dicarbonyl precursor can be multi-step and challenging. Harsh reaction conditions may be required.[1][2]Moderate
Hantzsch Synthesis β-ketoester, α-haloketone, AmmoniaVersatile, allows for the introduction of various substituents.[3][4]Can suffer from side reactions and purification challenges. The required α-haloketone may not be readily available.[5]Moderate
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), α,β-unsaturated carbonyl compound (Michael acceptor)Mild reaction conditions, good functional group tolerance.[6][7]TosMIC is a key reagent that needs to be handled with care. The required Michael acceptor might require a separate synthesis.[7]Good

Route 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][8][9] For our target molecule, a key challenge lies in the synthesis of the asymmetrically substituted 1,4-dicarbonyl precursor.

Proposed Synthetic Pathway

References

The Bioactive Potential of 5-Cyclohexyl-1H-pyrrole-2-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the pyrrole ring is a privileged scaffold, forming the core of numerous biologically active compounds. Within this class, 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid and its derivatives are emerging as promising candidates for a range of therapeutic applications. This guide provides an in-depth, objective comparison of the bioactivity of this chemical family, supported by experimental data from peer-reviewed studies. We will delve into their anti-inflammatory, anticancer, and antimicrobial properties, offering a comprehensive overview for your research and development endeavors.

The Pyrrole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The this compound molecule features a central pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. The carboxylic acid group at the 2-position and a cyclohexyl group at the 5-position are key determinants of its physicochemical properties and biological interactions. Variations of substituents on the pyrrole ring have given rise to a multitude of derivatives with a wide spectrum of bioactivities.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant body of research has focused on the anti-inflammatory and analgesic potential of pyrrole-2-carboxylic acid derivatives. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[1] The structural similarities of carboxyxanthones, which contain carboxylic acid groups linked to lipophilic aromatic rings, to NSAIDs make them attractive for developing new anti-inflammatory agents.[1]

One study synthesized a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and evaluated their anti-inflammatory and analgesic activities.[2][3] Several of these compounds demonstrated potency equal to or greater than indomethacin in animal models.[2] For instance, derivatives with 5-(4-fluoro- and 4-chlorobenzoyl)-6-methyl and 5-(4-methyl-, 4-fluoro-, 4-chloro-, and 4-methoxybenzoyl)-6-chloro substitutions were particularly potent.[2]

Another study investigated a class of pyrrole derivatives for their analgesic and anti-inflammatory activity, revealing their inhibitory effects on COX-1 and COX-2 enzymes.[4] Notably, some of these compounds exhibited selectivity towards COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Comparative COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aldehyde 1cNot specifiedNot specified4.8
Oxime 2cNot specifiedNot specified9.3
Nitrile 3bNot specifiedNot specified38.8
Celecoxib12.530.3932.1

Data synthesized from a study on pyrrole derivatives' COX inhibitory activity.[4]

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrrole_Derivatives 5-Cyclohexyl-1H-pyrrole-2- carboxylic acid derivatives Pyrrole_Derivatives->COX_Enzymes Inhibition Bioactivity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyrrole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Data_Analysis IC50 / MIC Determination Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, culminating in its proper disposal. This guide is structured to ensure that laboratory personnel can manage this waste stream with confidence, safeguarding both personal safety and environmental integrity.

Part 1: Core Directive - Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough hazard assessment is mandatory. The principle of "cradle-to-grave" waste management, established by the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its final disposal.[1]

Under the regulations of the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3]

Hazardous Characteristic Relevance to this compound
Ignitability Unlikely to be a primary hazard, but should be confirmed. Many organic compounds are combustible.
Corrosivity High Likelihood. As a carboxylic acid, it is expected to be corrosive, especially in concentrated form. Aqueous solutions will likely have a pH of less than 2.[3]
Reactivity Unlikely to be reactive in the sense of being unstable or explosive, but it will react exothermically with bases.
Toxicity The specific toxicity profile is unknown. However, in the absence of data, prudence dictates assuming a degree of toxicity.

Part 2: Personal Protective Equipment (PPE) and Safety First

Handling chemical waste requires strict adherence to safety protocols to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure a safe working environment, which includes providing and enforcing the use of appropriate PPE.[4][5]

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]Protects eyes from splashes of corrosive material.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact. Always inspect gloves for tears or degradation before use.[7]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Expert Insight: Never handle chemical waste without the prescribed PPE. Contaminated clothing should be removed immediately and decontaminated before reuse.[8] An eyewash station and safety shower must be accessible and operational in any area where this chemical is handled.[9]

Part 3: Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the systematic process for collecting and preparing this compound for disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to violent reactions, fires, or the generation of toxic gases.[1]

  • Action: Designate a specific, labeled waste container for "Corrosive Organic Acids."

  • Do NOT Mix With:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide) - Causes a strong exothermic neutralization reaction.

    • Oxidizers (e.g., nitric acid, peroxides) - Potential for a violent reaction.

    • Inorganic acids (e.g., hydrochloric acid, sulfuric acid) - While all are acids, it is best practice to keep organic and inorganic waste streams separate unless directed otherwise by your institution's EHS department.[2]

    • Flammable Solvents (Non-halogenated or Halogenated) - Keep separate to facilitate proper final disposal methods like fuel blending.

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and spills.[10]

  • Action: Select a container made of a material compatible with corrosive organic acids. High-density polyethylene (HDPE) or glass containers are appropriate. Never use metal containers , as acids can corrode them, potentially leading to leaks and the generation of flammable hydrogen gas.[11][12]

  • Container Condition: The container must be in good condition, free of cracks or residue on the outside, and have a secure, leak-proof screw cap.[12]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[2][11]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[3][10] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and essential for safety. The EPA requires that each container be clearly identified to prevent mishaps during storage, transport, and disposal.[13]

  • Action: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.

  • Required Information:

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

    • Hazard Characteristics: Clearly indicate "Corrosive".

    • Researcher's Name and Contact Information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[3][10]

  • Action: Store the labeled, sealed container in your designated SAA.

  • Location: The SAA must be clearly marked. It should not be in a high-traffic area.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[14]

  • Inspections: The SAA must be inspected weekly to check for leaks, proper labeling, and container integrity.[10]

Step 5: Arranging for Disposal
  • Action: Once the waste container is full (or after a designated accumulation time, typically not exceeding one year for SAAs), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[3][10]

  • Do not pour this chemical down the drain.[15] Drain disposal is reserved only for specific, non-hazardous, and fully water-soluble materials, which does not apply here.[10]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

G Figure 1: Disposal Workflow start Waste Generated: This compound char 1. Characterize Waste (Is it Hazardous?) start->char haz_yes Yes, it is a Corrosive Organic Acid char->haz_yes ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_yes->ppe container 3. Select Compatible Container (Glass or HDPE, No Metal) ppe->container transfer 4. Transfer Waste to Container (Leave >10% Headspace) container->transfer label 5. Affix 'HAZARDOUS WASTE' Label (Contents, Date, Hazards) transfer->label store 6. Store in SAA (Secondary Containment, Closed Lid) label->store pickup 7. Arrange for EHS Pickup store->pickup

References

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the frontiers of drug development, the introduction of novel chemical entities is a daily reality. Among these is 5-Cyclohexyl-1H-pyrrole-2-carboxylic acid, a compound with potential yet to be fully elucidated. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach to personal protection is not just a regulatory requirement, but a cornerstone of responsible scientific practice. This guide synthesizes data from structurally related compounds to provide a robust framework for the safe handling of this chemical, ensuring that your focus remains on discovery, not on avoidable laboratory incidents.

Understanding the Risks: A Profile Based on Structural Analogs

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is not a static checklist but a dynamic risk assessment. The following recommendations provide a baseline for handling this compound in a typical laboratory setting.

Recommended Personal Protective Equipment
PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6][7] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[8][9][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.[11][12]Prevents direct skin contact, which may cause irritation or harmful effects upon absorption.[7][13] Gloves should be inspected before each use and changed immediately if contaminated.[6][14]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved respirator (e.g., N95 or P2) is recommended.[6][14] All manipulations of the solid compound should ideally be performed in a certified chemical fume hood.[11][12]Minimizes the inhalation of airborne particles that could lead to respiratory tract irritation.[2][8][9][13]

Procedural Guidance for Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following step-by-step procedures are designed to minimize exposure and ensure a safe working environment.

Handling Solid this compound
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood, for handling the compound.[12]

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatula, weigh boat, etc.) before bringing the chemical into the work area.

  • Dispensing and Weighing:

    • Don all required PPE as outlined in the table above.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a spatula to transfer the solid to a weigh boat. Avoid pouring the powder directly from the container.[12]

    • Close the container tightly immediately after dispensing.

  • Post-Handling:

    • Decontaminate the spatula and work surface with an appropriate solvent, followed by soap and water.[11]

    • Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.[12]

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.[8][9]

Working with Solutions
  • Dissolution:

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[12]

    • Perform this step in a chemical fume hood.

  • Handling and Transfers:

    • Always use a secondary container when transporting solutions.

    • Be mindful of the potential for splashes and wear appropriate eye and face protection.

Decision-Making Flowchart for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Task Assessment cluster_1 PPE Requirements cluster_2 Disposal Start Identify Handling Task CheckSolid Handling Solid? Start->CheckSolid CheckSplash Splash Potential? CheckSolid->CheckSplash No (Solution) FumeHood Work in Fume Hood CheckSolid->FumeHood Yes BasePPE Standard Lab Attire (Lab Coat, Gloves, Safety Goggles) CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes Disposal Dispose of Contaminated Waste in Designated Hazardous Waste Container BasePPE->Disposal Respirator Add Respirator (N95/P2) FumeHood->Respirator Respirator->BasePPE FaceShield->BasePPE

Caption: PPE selection workflow for handling this compound.

Spill and Disposal Management

In the event of a spill, evacuate the area and prevent others from entering. For small spills, and only if you are trained to do so, use an absorbent material to contain the spill, then collect it into a sealed container for disposal.[8] All waste contaminated with this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][11] Do not empty into drains.[11] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[11]

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a testament to a laboratory's commitment to safety and scientific integrity. While this guide provides a comprehensive framework for the use of personal protective equipment when working with this compound, it is imperative to always consult with your institution's environmental health and safety department for specific guidance. By fostering a proactive safety culture, we can continue to push the boundaries of research while ensuring the well-being of all laboratory personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.